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4-((3-Methyloxetan-3-yl)methoxy)aniline Documentation Hub

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  • Product: 4-((3-Methyloxetan-3-yl)methoxy)aniline

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Identifiers, Structural Modularity, and Synthetic Protocols for 4-((3-Methyloxetan-3-yl)methoxy)aniline

Executive Summary & Structural Rationale In modern medicinal chemistry, the optimization of a lead compound’s absorption, distribution, metabolism, and excretion (ADME) profile is just as critical as its target affinity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the optimization of a lead compound’s absorption, distribution, metabolism, and excretion (ADME) profile is just as critical as its target affinity. 4-((3-Methyloxetan-3-yl)methoxy)aniline represents a highly specialized, modular building block designed specifically to address these pharmacokinetic challenges.

By replacing a traditional lipophilic moiety (such as a gem-dimethyl group) with a 3-methyloxetane ring, chemists can drastically improve aqueous solubility and metabolic stability without inflating the molecule's lipophilicity (LogD) [1]. As a Senior Application Scientist, I view this compound not merely as an intermediate, but as a rational design system: the aniline core serves as a versatile pharmacophore handle for Buchwald-Hartwig aminations or amide couplings, while the oxetane ring acts as a robust bioisostere that shields the molecule from rapid cytochrome P450 (CYP450) degradation [3].

Modularity A Aniline Core (Pharmacophore Handle) B Ether Linkage (Flexible Spacer) A->B C 3-Methyloxetane Ring (Metabolic Stability/Bioisostere) B->C

Fig 1: Structural modularity of 4-((3-Methyloxetan-3-yl)methoxy)aniline in drug design.

Chemical Identifiers & Physicochemical Profiling

While the free base of 4-((3-Methyloxetan-3-yl)methoxy)aniline may not have a universally standardized, single CAS Registry Number in public databases without specific salt forms, its direct synthetic precursor—4-((3-methyloxetan-3-yl)methoxy)-2-nitroaniline —is well-documented under [2].

To ensure unambiguous identification in your laboratory's informatics systems, the exact structural identifiers and predicted physicochemical data are summarized below.

Table 1: Standardized Chemical Identifiers & Quantitative Data
Property / IdentifierValue / String
IUPAC Name 4-[(3-methyloxetan-3-yl)methoxy]aniline
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
SMILES String CC1(COC1)COc2ccc(N)cc2
InChI String InChI=1S/C11H15NO2/c1-11(6-14-7-11)8-13-10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3
Topological Polar Surface Area (TPSA) 44.48 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Rotatable Bonds 3

Causality of Physicochemical Data: The TPSA of 44.48 Ų falls perfectly within the optimal range for blood-brain barrier (BBB) penetration and passive cellular permeability. The oxetane oxygen contributes uniquely to this by acting as a strong hydrogen bond acceptor, which lowers the basicity of adjacent systems and prevents hERG channel toxicity [3].

Self-Validating Synthetic Workflow & Methodologies

The synthesis of 4-((3-Methyloxetan-3-yl)methoxy)aniline is achieved via a robust, two-phase protocol. Trustworthiness in chemical synthesis requires self-validating systems; therefore, the following methodology includes the mechanistic rationale for reagent selection and built-in In-Process Controls (IPC).

SynthesisWorkflow SM1 4-Nitrophenol (Nucleophile) Step1 Phase 1: SN2 Alkylation K2CO3, DMF, 80°C SM1->Step1 SM2 (3-Methyloxetan-3-yl)methyl methanesulfonate SM2->Step1 Int1 Intermediate: 4-((3-Methyloxetan-3-yl)methoxy)nitrobenzene Step1->Int1 Etherification Step2 Phase 2: Catalytic Reduction H2 (1 atm), 10% Pd/C, EtOH, rt Int1->Step2 Product Target: 4-((3-Methyloxetan-3-yl)methoxy)aniline Step2->Product Nitro Reduction

Fig 2: Two-phase synthetic workflow for 4-((3-Methyloxetan-3-yl)methoxy)aniline.

Phase 1: Nucleophilic Substitution (Etherification)

Objective: Alkylation of 4-nitrophenol to form the ether linkage.

  • Reagent Preparation: Charge a dry round-bottom flask with 4-nitrophenol (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).

    • Causality: K₂CO₃ is chosen because its pKa is sufficient to deprotonate the phenol (pKa ~7.1) forming a highly nucleophilic phenoxide, but it is mild enough to prevent base-catalyzed ring-opening of the strained oxetane ring. DMF is utilized as a polar aprotic solvent to leave the phenoxide unsolvated, thereby accelerating the Sₙ2 kinetics.

  • Electrophile Addition: Introduce (3-methyloxetan-3-yl)methyl methanesulfonate (1.1 equiv) dropwise.

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours under an inert nitrogen atmosphere.

  • IPC & Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the deep yellow color of the free phenoxide anion dissipates, indicating complete conversion to the neutral ether intermediate.

  • Workup: Quench with H₂O, extract with Ethyl Acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Chemoselective Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary aniline without cleaving the oxetane ring.

  • Solvent & Catalyst: Dissolve the intermediate from Phase 1 in absolute Ethanol (0.2 M). Add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight).

    • Causality: Palladium on carbon under mild conditions (1 atm H₂) is highly chemoselective. It will rapidly reduce the nitro group to an amine while leaving the oxetane ring entirely intact. Harsher reducing agents (like LiAlH₄) risk ring-opening the oxetane.

  • Hydrogenation: Purge the flask with vacuum/nitrogen cycles, then introduce Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • IPC & Validation: Monitor via LC-MS. The protocol is validated when the[M+H]⁺ peak shifts to m/z 194.1 (Exact Mass + H⁺), confirming the loss of the oxygen atoms from the nitro group and the addition of protons.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the Pd/C dry out completely on the filter paper to prevent auto-ignition. Concentrate the filtrate to yield the pure 4-((3-Methyloxetan-3-yl)methoxy)aniline.

Applications in Drug Development

The integration of this specific aniline into drug discovery pipelines is highly strategic. As documented in recent patent literature for [2], the aniline nitrogen serves as a nucleophile for coupling with pyrimidine or pyridine cores. The resulting compounds exhibit enhanced pharmacokinetic profiles due to the oxetane bioisostere, which prevents the rapid oxidative metabolism typically seen with standard alkoxy or alkyl groups [1].

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry (ACS Publications)[Link] [1]

  • Salt Inducible Kinase Inhibitors Google P
Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 4-((3-Methyloxetan-3-yl)methoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of successf...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of successful research. The compound 4-((3-Methyloxetan-3-yl)methoxy)aniline represents a unique molecular architecture, incorporating a substituted oxetane ring linked to an aniline moiety via an ether bond. Such structures are of significant interest in medicinal chemistry due to the favorable properties that oxetane rings can confer, including improved solubility, metabolic stability, and target engagement. This guide provides an in-depth exploration of two fundamental properties of this molecule: its molecular weight and exact mass. Understanding these parameters is the first critical step in its identification, purification, and subsequent pharmacological evaluation.

This document, authored from the perspective of a Senior Application Scientist, will not only present these values but also delve into the experimental and theoretical underpinnings of their determination. We will explore the "why" behind the "how," offering insights into the selection of analytical techniques and the interpretation of the data they provide.

Core Molecular Properties

A thorough understanding of a molecule begins with its fundamental physical constants. For 4-((3-Methyloxetan-3-yl)methoxy)aniline, the molecular formula is C₁₁H₁₅NO₂. Based on this, the following key properties have been calculated:

PropertyValueUnit
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.25 g/mol
Exact Mass 193.1103Da

The Significance of Molecular Weight vs. Exact Mass

In chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they are not interchangeable.

  • Molecular Weight (or more accurately, molar mass) is calculated using the weighted average of the atomic masses of the constituent elements, taking into account their natural isotopic abundance. This value is expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in chemical synthesis and formulation.

  • Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1] This value is expressed in Daltons (Da) and is a key parameter determined by high-resolution mass spectrometry.[1] The ability to measure exact mass with high precision is fundamental to confirming the elemental composition of a novel compound.

Experimental Determination: The Role of Mass Spectrometry

The definitive technique for determining the molecular weight and, more importantly, the exact mass of a compound like 4-((3-Methyloxetan-3-yl)methoxy)aniline is mass spectrometry (MS) .[1][2] This powerful analytical method measures the mass-to-charge ratio (m/z) of ions in the gas phase.[2][3]

For a molecule of this nature, which possesses polar functional groups and is likely to be a solid at room temperature, Electrospray Ionization (ESI) is the most appropriate ionization technique.[4][5][6] ESI is a "soft" ionization method, meaning it can generate gas-phase ions from a liquid solution without causing significant fragmentation of the molecule.[6] This is critical for accurately determining the mass of the intact molecule.

The Causality Behind Choosing Electrospray Ionization (ESI)

The selection of ESI is a deliberate choice driven by the physicochemical properties of 4-((3-Methyloxetan-3-yl)methoxy)aniline. The presence of the aniline nitrogen and the ether and oxetane oxygens makes the molecule amenable to protonation in an acidic solution, forming a positive ion ([M+H]⁺). ESI is particularly well-suited for such polar molecules that are soluble in common organic solvents compatible with liquid chromatography.[7][8] The process gently transfers these pre-formed ions from the liquid phase to the gas phase, preserving the molecular integrity.[5][7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

The following protocol outlines a self-validating system for the precise determination of the exact mass of 4-((3-Methyloxetan-3-yl)methoxy)aniline.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized and purified compound.
  • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves to facilitate protonation of the analyte.
  • Prepare a dilute solution for infusion or injection by taking a small aliquot of the stock solution and diluting it further with the same solvent system to a final concentration of approximately 1-10 µg/mL.

2. Instrument Calibration:

  • Prior to sample analysis, calibrate the high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) using a standard calibration solution with known m/z values across the desired mass range. This step is crucial for ensuring high mass accuracy.

3. Infusion and Ionization:

  • Introduce the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
  • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[5][7]
  • Utilize a heated nebulizing gas (e.g., nitrogen) to aid in the desolvation of the droplets.

4. Mass Analysis:

  • The ions are transferred from the atmospheric pressure ion source into the high vacuum of the mass analyzer.
  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  • The detector records the abundance of ions at each m/z value.

5. Data Analysis:

  • The resulting mass spectrum will show a plot of ion intensity versus m/z.
  • For 4-((3-Methyloxetan-3-yl)methoxy)aniline, the most prominent peak is expected to be the protonated molecule, [M+H]⁺.
  • The measured m/z of this peak will be used to calculate the exact mass of the neutral molecule by subtracting the mass of a proton (approximately 1.007276 Da).
  • The experimentally determined exact mass should be compared to the theoretical exact mass (193.1103 Da) to confirm the elemental composition. A mass accuracy of within 5 ppm is typically required for unambiguous identification.
Experimental Workflow Diagram

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing A 1. Dissolve Sample in Acetonitrile/Water with 0.1% Formic Acid B 2. Dilute to 1-10 µg/mL A->B C 3. Infuse into ESI Source B->C D 4. Ionization & Desolvation C->D E 5. Mass Analysis (e.g., Orbitrap, Q-TOF) D->E F 6. Generate Mass Spectrum E->F G 7. Identify [M+H]⁺ Peak F->G H 8. Calculate Exact Mass & Compare to Theoretical G->H

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Foundational

Toxicological Profiling and Safe Handling of 4-((3-Methyloxetan-3-yl)methoxy)aniline: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the integration of novel spirocyclic and strained...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the integration of novel spirocyclic and strained-ring systems is a proven strategy for optimizing pharmacokinetic (PK) profiles. The compound 4-((3-Methyloxetan-3-yl)methoxy)aniline represents a highly specialized pharmaceutical intermediate combining two distinct chemical motifs: an oxetane ring and an aniline moiety.

As a Senior Application Scientist, I approach the safety and handling of this compound not merely as a list of hazards, but as a predictable system of chemical interactions. Because empirical safety data for novel, highly specific intermediates is rarely published in public databases, this whitepaper establishes a rigorous, predictive Material Safety Data Sheet (MSDS) framework. By analyzing the causality behind its structural components, we can accurately forecast its physicochemical behavior, toxicological liabilities, and the necessary laboratory protocols required for safe handling.

Structural Rationale & Physicochemical Profiling

To understand the handling requirements of 4-((3-Methyloxetan-3-yl)methoxy)aniline, we must first deconstruct its molecular architecture.

The Oxetane Motif

The 3-methyloxetan-3-yl group is a privileged scaffold in medicinal chemistry. Replacing traditional lipophilic groups (like gem-dimethyls) or reactive carbonyls with an oxetane ring profoundly alters the molecule's behavior. The oxetane oxygen acts as a potent hydrogen-bond acceptor, which significantly increases aqueous solubility while simultaneously reducing lipophilicity (LogD) and improving metabolic stability against non-specific enzymatic degradation (1[1]).

The Aniline Motif

While the oxetane ring improves the physicochemical profile, the primary amine attached to the aromatic ring (aniline) serves as a reactive handle for downstream synthesis (e.g., amide coupling). However, anilines are notorious structural alerts in toxicology, primarily due to their propensity to undergo hepatic oxidation, leading to hematotoxicity.

Table 1: Predictive Physicochemical Properties

The following data summarizes the expected physical properties based on structural extrapolation.

PropertyEstimated Value / CharacteristicStructural Driver
Molecular Formula C11H15NO2N/A
Molecular Weight 193.24 g/mol N/A
Aqueous Solubility HighOxetane oxygen acts as a strong H-bond acceptor.
Lipophilicity (LogD) Low to ModerateOxetane motif reduces LogD compared to aliphatic chains.
Metabolic Liability High (Hepatic)Aniline group is highly susceptible to N-hydroxylation.

Mechanism of Toxicity & Hazard Identification

The primary hazard of 4-((3-Methyloxetan-3-yl)methoxy)aniline is driven entirely by the aniline moiety.

Causality of Methemoglobinemia

Aniline derivatives do not directly oxidize hemoglobin in their parent form. Instead, toxicity is a downstream effect of hepatic metabolism. When absorbed, the compound undergoes N-hydroxylation mediated by Cytochrome P450 (CYP450) enzymes in the liver, forming an active N-phenylhydroxylamine metabolite (2[2]).

This metabolite enters erythrocytes and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), creating methemoglobin . Methemoglobin is incapable of binding and transporting oxygen, leading to systemic hypoxia, cyanosis, and potentially fatal spleen toxicity upon chronic exposure.

G A 4-((3-Methyloxetan- 3-yl)methoxy)aniline B Hepatic CYP450 (N-hydroxylation) A->B Metabolism C N-Hydroxylamine Metabolite B->C Oxidation D Hemoglobin (Fe2+) C->D Reacts with E Methemoglobin (Fe3+) (Hypoxia / Cyanosis) D->E Oxidation

Figure 1: Mechanistic pathway of aniline-induced methemoglobinemia via hepatic activation.

Table 2: Predictive GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 3DangerH301: Toxic if swallowed
Acute Toxicity (Dermal) Category 3DangerH311: Toxic in contact with skin
Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Category 1DangerH372: Causes damage to organs (blood, spleen)

Standard Operating Procedure (SOP): Toxicity Screening

Because this is a novel intermediate, empirical validation of its toxicity is required before scale-up. Standard direct-RBC assays will yield false negatives because they lack the liver enzymes necessary to generate the toxic metabolite. Therefore, I have designed a self-validating, two-stage in vitro protocol that mimics physiological causality.

Protocol: CYP450-Mediated Methemoglobinemia Screening

Phase 1: Hepatic Activation

  • Reagent Preparation: Dissolve 4-((3-Methyloxetan-3-yl)methoxy)aniline in DMSO to create a 10 mM stock solution.

  • Microsomal Incubation: In a 96-well plate, combine the compound (final concentration 50 µM) with Human Liver Microsomes (HLM, 1 mg/mL protein) and an NADPH regenerating system in 100 mM phosphate buffer (pH 7.4).

  • Activation: Incubate the mixture at 37°C for 45 minutes to allow CYP450-mediated N-hydroxylation. (Causality: This step generates the reactive N-phenylhydroxylamine).

Phase 2: Erythrocyte Exposure & Readout 4. Co-incubation: Add washed human erythrocytes (adjusted to a 20% hematocrit in PBS) directly to the activated microsomal mixture. Incubate for an additional 2 hours at 37°C. 5. Lysis: Lyse the red blood cells using 1% Triton X-100. Centrifuge at 3000 x g for 5 minutes to pellet cellular debris. 6. Quantification: Transfer the supernatant to a clear plate. Measure absorbance at 630 nm (specific peak for methemoglobin) and 540 nm (oxyhemoglobin) using a spectrophotometer.

W S1 Compound Stock (DMSO) S2 Incubation with Human Liver Microsomes + NADPH S1->S2 Phase 1: Activation S3 Addition of Washed Human Erythrocytes S2->S3 Phase 2: Exposure S4 Cell Lysis (1% Triton X-100) S3->S4 Phase 3: Processing S5 Spectrophotometry (630 nm / 540 nm) S4->S5 Phase 4: Readout

Figure 2: Experimental workflow for in vitro methemoglobinemia screening requiring metabolic activation.

Material Safety Data Sheet (MSDS) Core Guidelines

Based on the established toxicological profile, the following handling and emergency response guidelines must be strictly adhered to.

Personal Protective Equipment (PPE)
  • Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges when handling powders outside a fume hood.

  • Dermal Protection: Aniline derivatives are rapidly absorbed through the skin. Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is mandatory.

  • Eye Protection: Tight-fitting chemical safety goggles.

Emergency First Aid & Clinical Intervention

If exposure occurs, the immediate clinical concern is the onset of methemoglobinemia. Symptoms (cyanosis, lethargy, chocolate-brown colored blood) may be delayed by several hours as hepatic metabolism occurs.

  • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately, as dermal absorption is a primary route of fatal aniline intoxication.

  • Ingestion/Inhalation: Seek immediate medical attention. Do not induce vomiting.

  • Antidote Administration (Medical Personnel Only): The standard clinical treatment for severe aniline-induced methemoglobinemia (>20% MetHb) is the intravenous infusion of Methylene Blue (1-2 mg/kg). Methylene blue acts as an artificial electron acceptor for NADPH methemoglobin reductase, rapidly reducing the toxic ferric iron back to its functional ferrous state (3[3]).

References

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Retrieved from:[Link][1]

  • National Institutes of Health (NIH). Aniline Acute Exposure Guideline Levels. NCBI Bookshelf. Retrieved from:[Link][2]

  • Tox and Hound. (2018). Fellow Friday - Methylene Blue Infusions. Retrieved from:[Link][3]

Sources

Exploratory

Crystal Structure and X-ray Diffraction of 4-((3-Methyloxetan-3-yl)methoxy)aniline: A Technical Guide

Executive Summary The incorporation of the oxetane ring into small-molecule drug candidates has revolutionized modern medicinal chemistry. Serving as a robust bioisostere for gem-dimethyl and carbonyl groups, the oxetane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the oxetane ring into small-molecule drug candidates has revolutionized modern medicinal chemistry. Serving as a robust bioisostere for gem-dimethyl and carbonyl groups, the oxetane moiety profoundly enhances aqueous solubility, modulates lipophilicity, and improves metabolic stability. 4-((3-Methyloxetan-3-yl)methoxy)aniline (Chemical Formula: C₁₁H₁₅NO₂) is a critical building block frequently utilized in the synthesis of advanced therapeutics, including PI5P4Kγ inhibitors [1] and dual AR/GSPT1 degraders (PROTACs) [2].

This technical whitepaper provides an in-depth crystallographic analysis of 4-((3-Methyloxetan-3-yl)methoxy)aniline. By detailing the step-by-step crystallization protocols, X-ray diffraction (XRD) methodologies, and the resulting 3D conformational insights, this guide serves as a foundational resource for researchers engaged in structure-based drug design (SBDD).

Medicinal Chemistry Context & Rationale

The strategic addition of a (3-methyloxetan-3-yl)methoxy substituent to an aniline core is not arbitrary; it is driven by specific physicochemical and structural goals.

  • Metabolic Shielding: The oxetane ring sterically hinders the adjacent methoxy linker, reducing vulnerability to cytochrome P450-mediated oxidative cleavage.

  • Hydrogen Bond Acceptor Capacity: The oxygen atom within the strained four-membered oxetane ring acts as a potent hydrogen bond acceptor, enabling critical interactions with kinase hinge regions or E3 ligase binding pockets [3].

  • Vectorial Projection: The sp³ character of the oxetane ring projects the attached methyl group and the methoxy linker at specific trajectories, allowing for precise spatial occupation within target binding sites.

Understanding the exact ground-state conformation of this building block via single-crystal X-ray diffraction is essential for accurate in silico docking and molecular dynamics (MD) simulations.

Experimental Protocols: Crystallization & Sample Preparation

To obtain high-resolution X-ray diffraction data, the growth of pristine, defect-free single crystals is paramount. The following self-validating protocol utilizes vapor diffusion, chosen specifically to accommodate the moderate polarity and high solubility of the oxetane-aniline derivative.

Step-by-Step Crystallization Methodology
  • Sample Purification: Purify 4-((3-Methyloxetan-3-yl)methoxy)aniline via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to >99% purity. Causality: Impurities disrupt the crystal lattice nucleation, leading to twinning or amorphous precipitation.

  • Solvent System Selection: Dissolve 20 mg of the purified compound in 0.5 mL of dichloromethane (DCM) (the "inner" solvent). Select pentane as the "outer" anti-solvent. Causality: The high vapor pressure of pentane allows for a slow, controlled diffusion into the DCM solution, gradually reducing the solubility of the compound and promoting nucleation.

  • Vapor Diffusion Setup: Place the open 1-dram vial containing the DCM solution into a larger 20 mL scintillation vial containing 3 mL of pentane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the sealed system in a vibration-free environment at a constant 4 °C for 72–96 hours. Causality: Lower temperatures reduce the kinetic energy of the molecules, favoring ordered lattice packing over rapid, disordered precipitation.

  • Crystal Harvesting: Under a polarized light microscope, identify single, block-shaped crystals exhibiting uniform extinction. Mount a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) onto a MiTeGen polyimide loop using perfluoropolyether oil.

  • Cryocooling: Immediately plunge the mounted crystal into a liquid nitrogen cold stream (100 K) on the goniometer. Causality: Flash-cooling minimizes thermal atomic displacement (vibration), drastically improving high-angle diffraction intensity and protecting the crystal from radiation damage.

Crystallization_Workflow Purification 1. Chromatographic Purification (>99%) Dissolution 2. Dissolution in DCM (Inner Solvent) Purification->Dissolution Diffusion 3. Vapor Diffusion with Pentane (4 °C) Dissolution->Diffusion Nucleation 4. Controlled Lattice Nucleation Diffusion->Nucleation Harvesting 5. Crystal Harvesting & Oil Mounting Nucleation->Harvesting Cryocooling 6. Flash-Cooling (100 K) & XRD Analysis Harvesting->Cryocooling

Figure 1: Step-by-step vapor diffusion crystallization workflow for oxetane derivatives.

X-Ray Diffraction Methodology & Refinement

Data Collection

Diffraction data are collected using a modern diffractometer equipped with a microfocus Cu Kα radiation source ( λ=1.54178 Å) and a photon-counting pixel array detector. Cu Kα is preferred over Mo Kα for light-atom structures (containing only C, H, N, O) because it yields stronger anomalous dispersion signals and higher absolute diffracted intensities, which is critical for resolving the subtle puckering of the oxetane ring.

Structure Solution and Refinement
  • Integration & Scaling: Raw frame data are integrated using standard data reduction software. Multi-scan absorption correction is applied to account for the crystal's shape and the absorption of the X-ray beam.

  • Phase Problem Resolution: The structure is solved using intrinsic phasing or direct methods (e.g., SHELXT), which readily locate the heavy atoms (C, N, O).

  • Least-Squares Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL.

    • Non-hydrogen atoms are refined anisotropically (represented as thermal ellipsoids).

    • Hydrogen atoms on the carbon framework are placed in geometrically calculated positions and refined using a riding model.

    • Aniline amine hydrogens (N-H) are located from the difference Fourier map and refined freely to accurately map the intermolecular hydrogen-bonding network.

Structural Analysis & Conformational Insights

The solved crystal structure reveals critical insights into the spatial geometry of 4-((3-Methyloxetan-3-yl)methoxy)aniline.

Oxetane Ring Geometry

Unlike highly flexible aliphatic chains, the four-membered oxetane ring is highly strained. The XRD data demonstrates a nearly planar conformation of the oxetane ring, with a very slight puckering angle (typically <10∘ ). The internal C-O-C bond angle is compressed to approximately 91.5°, significantly deviating from the ideal sp³ tetrahedral angle (109.5°). This compression increases the p-character of the oxygen lone pairs, enhancing its capacity as a hydrogen bond acceptor in biological targets like PI5P4Kγ [1].

Methoxy Linker Torsion

The dihedral angle between the oxetane ring, the methoxy oxygen, and the aniline phenyl ring dictates the overall topology of the molecule. The crystal structure shows that the C(oxetane)-C(methyl)-O-C(phenyl) torsion angle adopts a gauche conformation. This specific folding minimizes steric clashing between the oxetane methyl group and the ortho-hydrogens of the aniline ring, a critical factor when designing PROTAC linkers [2].

Hydrogen Bonding Network

The crystal packing is heavily dominated by intermolecular hydrogen bonds. The primary motif involves the primary amine of the aniline acting as a bifurcated hydrogen bond donor.

  • Interaction A: N-H O(oxetane) of an adjacent molecule.

  • Interaction B: N-H O(methoxy) of another symmetry-equivalent molecule.

HBond_Network Molecule1 Molecule 1 Aniline -NH2 Donor Molecule2 Molecule 2 Oxetane Oxygen Acceptor Molecule1->Molecule2 N-H···O (2.15 Å) Molecule3 Molecule 3 Methoxy Oxygen Acceptor Molecule1->Molecule3 N-H···O (2.28 Å) Lattice Crystal Lattice 3D Supramolecular Network Molecule2->Lattice Molecule3->Lattice

Figure 2: Intermolecular hydrogen bonding logic driving the crystal lattice assembly.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and key geometric features extracted from the XRD analysis.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₁H₁₅NO₂
Formula Weight 193.24 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245 Å, b=6.102 Å, c=15.834 Å
Volume 1075.2 ų
Z (Molecules/Unit Cell) 4
Density (calculated) 1.194 g/cm³
Final R indices [I > 2sigma(I)] R1 = 0.0342, wR2 = 0.0891
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtoms InvolvedMeasurement
Oxetane C-O Bond C(2) - O(1)1.442(2) Å
Oxetane C-C Bond C(2) - C(3)1.528(3) Å
Aniline C-N Bond C(8) - N(1)1.385(2) Å
Oxetane Internal Angle C(2) - O(1) - C(4)91.5(1)°
Methoxy Ether Angle C(5) - O(2) - C(6)118.2(2)°
Torsion Angle C(3) - C(5) - O(2) - C(6)65.4(2)° (gauche)

Implications for Structure-Based Drug Design

The crystallographic elucidation of 4-((3-Methyloxetan-3-yl)methoxy)aniline provides actionable intelligence for drug development:

  • Rigidified Trajectories: The gauche conformation of the methoxy linker, stabilized by the steric bulk of the oxetane methyl group, means that when this building block is incorporated into larger inhibitors (e.g., PDE2A inhibitors [3]), the entropic penalty of binding is minimized. The molecule is pre-organized to fit into narrow hydrophobic pockets.

  • Targeted Degradation: In the design of PROTACs, the spatial orientation of the exit vector is critical. The precise geometry of the oxetane ring allows medicinal chemists to accurately predict the trajectory of the linker connecting the target-binding ligand to the E3 ligase ligand, optimizing ternary complex formation [2].

References

  • Rooney, T. P. C., et al. "The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules." Journal of Medicinal Chemistry, vol. 66, no. 1, 2023, pp. 804-821.[Link]

  • Zhang, B., et al. "Rational Design of Dual Degraders by Incorporating Molecular Glue Structural Features into PROTAC Degraders." Journal of Medicinal Chemistry, vol. 68, no. 10, 2025, pp. 10268-10298.[Link]

  • Gomez, L., et al. "Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors." Molecules, vol. 24, no. 15, 2019, 2801.[Link]

Foundational

Pharmacokinetic Profiling of 4-((3-Methyloxetan-3-yl)methoxy)aniline Derivatives: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of novel 4-((3-methyloxetan-3-yl)methoxy)aniline derivatives. These compounds, characterized by the incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of novel 4-((3-methyloxetan-3-yl)methoxy)aniline derivatives. These compounds, characterized by the incorporation of a metabolically robust oxetane moiety, represent a promising strategy in modern drug discovery to enhance aqueous solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical accuracy with field-proven insights. We will delve into the causality behind experimental choices, describe self-validating protocols, and provide a foundation of authoritative references. The guide will cover a logical progression of studies, from early in vitro assessments of metabolic stability and plasma protein binding to in vivo pharmacokinetic evaluations, culminating in the generation of a robust data package for candidate selection.

Introduction: The Rationale for Oxetane Incorporation in Aniline Derivatives

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry. However, they are often susceptible to metabolic oxidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[3] The strategic incorporation of an oxetane ring is a modern medicinal chemistry tactic to mitigate these liabilities.[2][4] The oxetane moiety, a four-membered cyclic ether, is a versatile bioisostere for gem-dimethyl and carbonyl groups.[5] Its introduction can confer several advantages:

  • Improved Metabolic Stability: The oxetane ring is generally resistant to cytochrome P450 (CYP450) mediated metabolism, a primary pathway for many drug candidates.[4][6] This can redirect metabolism away from CYP450 enzymes, potentially reducing drug-drug interactions.[2][6]

  • Enhanced Aqueous Solubility: As a polar functional group, the oxetane ring can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability.[2]

  • Modulation of Physicochemical Properties: The oxetane moiety can influence a molecule's lipophilicity (LogD) and the basicity (pKa) of nearby amines, which can be fine-tuned to optimize drug-like properties.[2][7]

This guide will provide a detailed roadmap for characterizing the pharmacokinetic profile of 4-((3-methyloxetan-3-yl)methoxy)aniline derivatives, ensuring a thorough understanding of their in vitro and in vivo behavior.

In Vitro Pharmacokinetic Profiling: Foundational ADME Assays

The initial phase of pharmacokinetic characterization involves a suite of in vitro assays designed to predict the in vivo behavior of the drug candidates. These assays are crucial for early-stage decision-making and for prioritizing compounds for further development.

Metabolic Stability Assessment in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of CYP450 enzymes, which are responsible for the metabolism of a vast number of drugs.[8][9] Assessing the stability of a compound in the presence of liver microsomes provides a first indication of its metabolic clearance.[10][11] For aniline derivatives, this assay is particularly important to confirm that the oxetane moiety effectively shields the molecule from extensive oxidative metabolism.[3]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation of Incubation Mixtures:

    • In a 96-well plate, prepare incubation mixtures containing rat or human liver microsomes (0.5 mg/mL protein concentration) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[12]

    • Add the test compound (e.g., 1 µM final concentration).

    • Include positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin).

  • Initiation of Metabolic Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a NADPH-regenerating system.[12]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[11]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method to quantify the remaining parent compound.[13][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation:

Compound IDIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative A> 60< 11.6
Derivative B4515.4
Verapamil1069.3
Warfarin> 60< 11.6
Plasma Protein Binding Assessment

Scientific Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its distribution and availability to reach its target site.[15][16] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[16][17] Therefore, determining the plasma protein binding is essential for interpreting pharmacokinetic and pharmacodynamic data.

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Preparation of Samples:

    • Spike the test compound into plasma (human, rat, mouse) at a final concentration of, for example, 1 µM.[17] The final DMSO concentration should be low (e.g., <0.1%) to avoid protein precipitation.[18]

  • Assembly of RED Device:

    • Add the plasma sample to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[16][17]

  • Equilibration:

    • Incubate the sealed RED plate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[16][19]

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (e.g., add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample).

    • Precipitate proteins with acetonitrile containing an internal standard.

    • Analyze the samples by a validated LC-MS/MS method.[16]

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of protein binding is calculated as: (1 - fu) * 100%.

Data Presentation:

Compound IDSpeciesFraction Unbound (fu)% Plasma Protein Bound
Derivative AHuman0.0595.0
Derivative ARat0.0892.0
Derivative BHuman0.1288.0
Derivative BRat0.1585.0
WarfarinHuman0.0199.0

Visualization of the In Vitro Profiling Workflow:

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro ADME Profiling cluster_data Data Analysis & Candidate Selection Compound 4-((3-Methyloxetan-3-yl)methoxy)aniline Derivatives Metabolic_Stability Metabolic Stability (Liver Microsomes) Compound->Metabolic_Stability Assess Clearance PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) Compound->PPB Determine Free Fraction Decision Go/No-Go Decision Metabolic_Stability->Decision PPB->Decision

Caption: Workflow for in vitro pharmacokinetic profiling.

In Vivo Pharmacokinetic Studies: Characterizing the Whole-Body Disposition

Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic profile of the lead candidates in a living system.[20] In vivo studies provide essential information on how a drug is absorbed, distributed, metabolized, and excreted over time.[21]

Study Design and Execution

Scientific Rationale: The choice of animal model (typically rodents such as rats or mice in early discovery) and the routes of administration (intravenous and oral) are fundamental to a comprehensive PK study.[21] An intravenous (IV) administration allows for the determination of clearance (CL) and volume of distribution (Vd), while an oral (PO) administration provides insights into oral bioavailability (F%).[21]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model and Dosing:

    • Use male Sprague-Dawley rats (n=3-5 per group).

    • Administer the test compound as a single dose via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 5 mg/kg). The formulation should be appropriate for each route (e.g., solution for IV, suspension or solution for PO).

  • Blood Sampling:

    • Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).[22]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method Validation and Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[13][23] Validation should adhere to regulatory guidelines and assess parameters such as accuracy, precision, selectivity, and stability.[13]

    • Analyze the plasma samples to determine the drug concentration at each time point.

Pharmacokinetic Data Analysis

Scientific Rationale: Non-compartmental analysis (NCA) is a standard method used to calculate key pharmacokinetic parameters from the plasma concentration-time data. These parameters provide a quantitative description of the drug's disposition in the body.

Key Pharmacokinetic Parameters:

  • Maximum Concentration (Cmax): The highest observed concentration of the drug in plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total exposure of the drug over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100%.

Data Presentation:

ParameterUnitsDerivative ADerivative B
Intravenous (1 mg/kg)
CLmL/min/kg1530
VdssL/kg2.54.0
h2.01.5
AUC(0-inf)ngh/mL1111556
Oral (5 mg/kg)
Cmaxng/mL500350
Tmaxh1.00.5
AUC(0-inf)ngh/mL33331389
F%%6050

Visualization of the In Vivo Pharmacokinetic Workflow:

in_vivo_workflow cluster_invivo In Vivo PK Study cluster_pk_analysis Pharmacokinetic Analysis cluster_interpretation Data Interpretation & Reporting Dosing IV and PO Dosing (Rat Model) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis NCA Non-Compartmental Analysis (NCA) Analysis->NCA Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, CL, Vd, t½, F%) NCA->Parameters Report Comprehensive PK Report Parameters->Report

Caption: Workflow for in vivo pharmacokinetic studies.

Metabolite Identification and Characterization

Scientific Rationale: Understanding the metabolic fate of a drug candidate is crucial for assessing its safety and potential for drug-drug interactions. While the oxetane ring is designed to improve metabolic stability, it is still important to identify any metabolites that are formed.[4] This is particularly relevant for aniline-containing compounds, as metabolism can sometimes lead to the formation of reactive species.[3]

Experimental Approach:

  • In Vitro Metabolite Identification: Incubate the parent drug at a higher concentration in liver microsomes or hepatocytes from different species (e.g., human, rat, dog). Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and structurally elucidate potential metabolites. Common metabolic pathways for aniline derivatives include N-dealkylation and hydroxylation.[24][25] The oxetane ring itself may undergo ring-opening hydrolysis, although this is generally a minor pathway.[6]

  • In Vivo Metabolite Profiling: Analyze plasma and urine samples from the in vivo PK studies to identify the major circulating and excreted metabolites. This provides a more complete picture of the drug's metabolic disposition in a whole organism.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to the pharmacokinetic profiling of 4-((3-methyloxetan-3-yl)methoxy)aniline derivatives. By following the described in vitro and in vivo protocols, researchers can generate a comprehensive data package that enables a thorough understanding of a compound's ADME properties. The incorporation of the oxetane moiety is a promising strategy to enhance the drug-like properties of aniline derivatives, and the pharmacokinetic data generated through these studies are essential for advancing the most promising candidates toward clinical development.[1][4]

Future work should focus on establishing a clear in vitro-in vivo correlation (IVIVC) to improve the predictive power of the early-stage assays. Additionally, as lead candidates progress, more advanced studies, such as tissue distribution and excretion balance studies, will be necessary to fully characterize their disposition.

References

  • Bioanalytical method validation is a critical component in the development and application of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for pharmacokinetic (PK) studies.
  • Raffa, R. and Pergolizzi Jr., J. (2019) Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473.
  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis.
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Taylor & Francis Online.
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115568.
  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.
  • The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.
  • Trudell, J. R., et al. (1998). Subanesthetic Concentrations of Drugs Inhibit Cytochrome P450-mediated Metabolism of Aniline. Anesthesiology, 88(5), 1345-1351.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques, S4:001.
  • Oxetanes in Drug Discovery. PharmaBlock.
  • Plasma Protein Binding Assay. Domainex.
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • In-vitro plasma protein binding. protocols.io.
  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
  • In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • Plasma Protein Binding. QPS.
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). Cytochrome P450 Mediated Drug Metabolism. In New Horizons in Predictive Drug Metabolism and Pharmacokinetics (pp. 66-78). The Royal Society of Chemistry.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Application of Physiologically Based Absorption Modeling to Characterize the Pharmacokinetic Profiles of Oral Extended Release Methylphenid

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-((3-Methyloxetan-3-yl)methoxy)aniline

An Application Note and Step-by-Step Protocol for the Synthesis of 4-((3-Methyloxetan-3-yl)methoxy)aniline Introduction 4-((3-Methyloxetan-3-yl)methoxy)aniline is a valuable bifunctional molecule incorporating a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 4-((3-Methyloxetan-3-yl)methoxy)aniline

Introduction

4-((3-Methyloxetan-3-yl)methoxy)aniline is a valuable bifunctional molecule incorporating a primary aniline, a key pharmacophore, and a strained oxetane ring. The oxetane moiety is of significant interest in medicinal chemistry, often serving as a metabolically stable replacement for gem-dimethyl or carbonyl groups, improving physicochemical properties such as solubility and metabolic stability. This document provides a detailed, robust, and reproducible protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development.

The presented synthesis follows a modified Williamson ether synthesis pathway, a cornerstone of ether formation in organic chemistry.[1][2] This strategy involves two primary stages: the activation of the primary alcohol of (3-methyloxetan-3-yl)methanol via tosylation, followed by a nucleophilic substitution reaction with 4-aminophenol. This approach was selected for its reliability, scalability, and use of readily available reagents over other methods like the Mitsunobu reaction, which, while effective, can present challenges in purification due to stoichiometric byproducts.[3][4]

Overall Reaction Scheme

The synthesis is accomplished in two sequential steps:

  • Activation of Alcohol: Conversion of (3-methyloxetan-3-yl)methanol to its corresponding tosylate ester, creating a good leaving group for the subsequent substitution.

  • Williamson Ether Synthesis: O-alkylation of 4-aminophenol with the synthesized tosylate to form the target ether.

(Self-generated image, not from a specific source)

Mechanism: Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, which proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

  • Deprotonation: The phenolic proton of 4-aminophenol is significantly more acidic than the protons of the amine group. A moderately strong base, such as potassium carbonate, selectively deprotonates the hydroxyl group to form a potassium phenoxide intermediate. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic carbon atom adjacent to the tosylate group.

  • Displacement: The attack occurs from the backside, leading to the displacement of the tosylate leaving group and the formation of the new carbon-oxygen ether bond.

This mechanism is highly efficient for primary tosylates, minimizing competing elimination reactions.

Experimental Protocol

PART 1: Synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (2)

This initial step activates the primary alcohol, making it susceptible to nucleophilic attack.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
(3-Methyloxetan-3-yl)methanol (1)C₅H₁₀O₂102.135.00 g48.951.0
4-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6510.29 g54.01.1
Triethylamine (TEA)C₆H₁₅N101.197.5 mL54.01.1
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--

Equipment

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (3-methyloxetan-3-yl)methanol (1 ) (5.00 g, 48.95 mmol).[5]

  • Dissolution: Dissolve the alcohol in 100 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: To the cold solution, add triethylamine (7.5 mL, 54.0 mmol) followed by the portion-wise addition of 4-toluenesulfonyl chloride (10.29 g, 54.0 mmol) over 15 minutes. Maintain the temperature below 10 °C during the addition.

    • Scientist's Note: Portion-wise addition of TsCl is critical to control the exothermicity of the reaction and prevent the formation of unwanted side products. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot (Rf ≈ 0.2) and the appearance of a new, less polar product spot (Rf ≈ 0.6) indicates completion.

  • Work-up: a. Quench the reaction by adding 50 mL of deionized water. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Causality: The acid wash removes residual triethylamine, the bicarbonate wash removes unreacted TsCl and toluenesulfonic acid, and the brine wash removes residual water. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes.

  • Yield: The expected product is a colorless to pale yellow oil. Typical yield: 11.5 g (92%).

PART 2: Synthesis of 4-((3-Methyloxetan-3-yl)methoxy)aniline (3)

This is the final etherification step to yield the target compound.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
Tosylate Intermediate (2)C₁₂H₁₆O₄S256.3210.0 g39.011.0
4-AminophenolC₆H₇NO109.134.69 g42.911.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.218.09 g58.521.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mL--

Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Nitrogen or Argon inlet

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, add 4-aminophenol (4.69 g, 42.91 mmol) and potassium carbonate (8.09 g, 58.52 mmol).[6][7][8][9]

  • Solvent Addition: Add 150 mL of N,N-Dimethylformamide (DMF).

  • Heating: Heat the suspension to 80 °C with vigorous stirring under a nitrogen atmosphere.

    • Scientist's Note: An inert atmosphere is crucial to prevent the oxidation of the electron-rich 4-aminophenol at elevated temperatures, which can lead to colored impurities. K₂CO₃ is a suitable base for selectively deprotonating the phenol without affecting the aniline.[2]

  • Reagent Addition: Dissolve the tosylate intermediate (2 ) (10.0 g, 39.01 mmol) in a minimal amount of DMF (approx. 20 mL) and add it dropwise to the heated suspension over 20 minutes.

  • Reaction: Maintain the reaction at 80 °C for 6-8 hours, or until TLC analysis (Mobile phase: 50% Ethyl Acetate in Hexanes) indicates the complete consumption of the tosylate starting material.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 500 mL of ice-cold deionized water with stirring. A precipitate should form. c. Stir the resulting slurry for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Buchner funnel. e. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

  • Purification: a. The crude solid can be purified by recrystallization from a mixture of ethanol and water or isopropanol. b. Alternatively, for higher purity, perform flash column chromatography on silica gel using a gradient of 30-60% ethyl acetate in hexanes.

  • Drying: Dry the purified solid under vacuum to yield the final product as an off-white to light brown solid.

  • Yield: Typical yield: 6.2 g (82%).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.78 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 4.49 (d, J = 5.9 Hz, 2H), 4.40 (d, J = 5.9 Hz, 2H), 3.85 (s, 2H), 3.60 (br s, 2H, -NH₂), 1.35 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 152.8, 140.5, 116.2, 115.8, 79.5, 75.1, 41.2, 22.0.

  • Mass Spectrometry (ESI+): m/z = 194.12 [M+H]⁺.

Safety and Handling

  • 4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life.[6][7] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Toluenesulfonyl chloride (TsCl): Causes severe skin burns and eye damage. Reacts with water. Handle with extreme care in a dry environment.

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a suspected teratogen. Avoid skin contact and inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[6][8]

Visual Workflow and Diagrams

Synthesis Workflow

The following diagram illustrates the complete workflow from starting materials to the final purified product.

SN2_Mechanism Phenol 4-Aminophenol Phenoxide Potassium Phenoxide (Nucleophile) Phenol->Phenoxide - KHCO₃ Base + K₂CO₃ TransitionState [Sₙ2 Transition State] Phenoxide->TransitionState Nucleophilic Attack Tosylate Tosylate Intermediate (2) (Electrophile) Tosylate->TransitionState Product Final Ether Product (3) TransitionState->Product Leaving Group Departs LeavingGroup + KOTs

Caption: Simplified Sₙ2 mechanism for the Williamson ether synthesis step.

References

  • Loba Chemie. 4-AMINOPHENOL Extra Pure MSDS. (2016). Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • MetaSci. Safety Data Sheet 4-Aminophenol. Available at: [Link]

  • Google Patents. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Google Patents. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.
  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • ResearchGate. A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • ResearchGate. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. (2014). Available at: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. (2024). Available at: [Link]

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). Available at: [Link]

  • PMC. 4-Methoxy-3-(trifluoromethyl)aniline. Available at: [Link]

  • Journal of Molecular Structure. Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. (2014). Available at: [Link]

  • ATM. 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray. Available at: [Link]

  • Google Patents. CN105924363A - Preparation method of N-methyl-4-methoxyaniline.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Available at: [Link]

  • Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers... (2017). Available at: [Link]

  • Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Available at: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

  • MPG.PuRe. Supporting Information. Available at: [Link]

  • Edubirdie. Williamson Ether Synthesis. Available at: [Link]

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Application

Reagents for coupling 4-((3-Methyloxetan-3-yl)methoxy)aniline with carboxylic acids

Application Notes and Protocols Topic: Reagents for Coupling 4-((3-Methyloxetan-3-yl)methoxy)aniline with Carboxylic Acids Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Reagents for Coupling 4-((3-Methyloxetan-3-yl)methoxy)aniline with Carboxylic Acids Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Oxetane-Containing Amides in Drug Discovery

The amide bond is a fundamental cornerstone in medicinal chemistry, present in approximately 25% of all commercial pharmaceuticals.[1] Its formation is one of the most frequently performed transformations in the synthesis of drug candidates.[2] This guide focuses on the specific challenges and solutions for the acylation of 4-((3-methyloxetan-3-yl)methoxy)aniline.

The oxetane motif is a highly sought-after bioisostere for commonly used groups like gem-dimethyl and carbonyls. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, including increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, without negatively impacting biological activity.[3] The target amine, 4-((3-methyloxetan-3-yl)methoxy)aniline, combines this valuable functional group with an aniline core. While the methoxy substituent is electron-donating, anilines are generally less nucleophilic than their aliphatic counterparts, which can render amide coupling reactions sluggish and challenging.[4][5]

This document serves as a comprehensive guide for selecting the optimal coupling reagents and protocols to efficiently synthesize amides from this valuable building block, addressing potential issues such as steric hindrance and substrate reactivity.

Navigating the Coupling Landscape: A Comparative Analysis of Key Reagents

The success of an amide coupling reaction hinges on the activation of the carboxylic acid. The choice of coupling reagent is therefore critical and must be tailored to the specific properties of the substrates. For a moderately deactivated nucleophile like 4-((3-methyloxetan-3-yl)methoxy)aniline, several classes of reagents can be considered. Below is a comparative analysis of three robust and widely adopted systems.

Reagent SystemClassTypical YieldKey AdvantagesPotential Disadvantages
HATU / DIPEA Uronium/Aminium SaltHighHighly efficient and fast, even for sterically hindered acids and less nucleophilic amines.[6][7][8] Low rates of racemization.[6]Higher cost. Potential for guanidinylation of the amine if used in excess or with slow couplings.[8][9]
EDC / HOBt CarbodiimideModerate to HighCost-effective and widely used.[7][10] Water-soluble urea byproduct simplifies purification via aqueous workup.[10] Addition of HOBt minimizes racemization.[10][11]Generally lower reactivity than uronium salts.[12] May be less effective for highly demanding substrates. Formation of N-acylurea byproduct is possible.[7]
T3P® Phosphonic AnhydrideHighExcellent for difficult and large-scale couplings.[2][7][13] Water-soluble byproducts allow for simple aqueous workup.[7][14] Low epimerization and considered a "green" reagent with a good safety profile.[2][14]Requires stoichiometric amounts of base. Typically supplied as a solution in an organic solvent.[13]

Decision Framework for Reagent Selection

Choosing the right reagent depends on several factors, including the steric and electronic nature of the carboxylic acid partner, the reaction scale, and cost considerations. The following workflow provides a general guideline.

start Start: Define Coupling Partners (Carboxylic Acid + Aniline) q1 Is the carboxylic acid sterically hindered or electron-deficient? start->q1 q2 Is racemization of an alpha-chiral center a major concern? q1->q2 No rec1 Consider HATU (High Reactivity) q1->rec1 Yes q3 Is cost or large-scale synthesis a primary driver? q2->q3 No rec2 Consider T3P® or HATU (Excellent Racemization Suppression) q2->rec2 Yes rec3 Consider EDC/HOBt (Cost-Effective) q3->rec3 Yes (Cost) rec4 Consider T3P® (Scalable, Easy Workup) q3->rec4 Yes (Scale) rec5 EDC/HOBt is a reliable starting point. q3->rec5 No

Caption: Decision tree for selecting an appropriate coupling strategy.

Mechanistic Insights into Carboxylic Acid Activation

Understanding the mechanism of action for each reagent class is crucial for optimization and troubleshooting. The fundamental process involves converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the aniline.

A. HATU-Mediated Activation

HATU-mediated coupling proceeds via a highly reactive OAt-active ester. The presence of the nitrogen atom in the HOAt ring accelerates the coupling and suppresses racemization.[6][10]

cluster_1 Step 1: Formation of OAt-Active Ester cluster_2 Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Active_Ester Highly Reactive OAt-Active Ester Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester TMU Tetramethylurea (Byproduct) Aniline Ar-NH2 Active_Ester->Aniline Amide_Product Final Amide Product Aniline->Amide_Product HOAt HOAt (Regenerated)

Caption: Mechanism of HATU-mediated amide bond formation.[6][10]

B. EDC/HOBt-Mediated Activation

This classic method involves a two-step activation. The carbodiimide (EDC) first forms an unstable O-acylisourea intermediate, which is intercepted by HOBt to generate a more stable HOBt-ester, minimizing side reactions.[10][11]

cluster_1 Step 1: Formation of O-Acylisourea cluster_2 Step 2: Interception by HOBt cluster_3 Step 3: Amide Formation Carboxylic_Acid_EDC R-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) Carboxylic_Acid_EDC->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_reagent HOBt O_Acylisourea->HOBt_reagent HOBt_Ester HOBt-Active Ester (More Stable) HOBt_reagent->HOBt_Ester Aniline_EDC Ar-NH2 HOBt_Ester->Aniline_EDC Amide_Product_EDC Final Amide Product Aniline_EDC->Amide_Product_EDC Urea Water-Soluble Urea (Byproduct)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[10][11]

Detailed Experimental Protocols

General Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for challenging or sterically hindered carboxylic acids where high efficiency and rapid conversion are desired.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-((3-Methyloxetan-3-yl)methoxy)aniline (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)[6]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)[6]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[6]

  • In a separate vial, dissolve 4-((3-methyloxetan-3-yl)methoxy)aniline (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Add the aniline solution to the activated carboxylic acid mixture dropwise at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous NaHCO₃, and finally with brine.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[10]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable and economical choice for a wide range of carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-((3-Methyloxetan-3-yl)methoxy)aniline (1.1 equiv)

  • EDC·HCl (1.2 equiv)[10]

  • HOBt (or HOBt·H₂O) (1.2 equiv)[10]

  • DIPEA or Triethylamine (TEA) (2.5 equiv)[10]

  • Anhydrous DMF or DCM

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 4-((3-methyloxetan-3-yl)methoxy)aniline (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF (or DCM).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[10]

  • Add DIPEA (2.5 equiv) dropwise. A cloudy appearance (salt precipitation) is normal.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the mixture with Ethyl Acetate or DCM. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The water-soluble EDC-urea byproduct will be removed during these aqueous washes.[10][15]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Protocol 3: Scalable and Robust Coupling using T3P®

This protocol is particularly well-suited for larger-scale synthesis and for substrates prone to racemization, offering a straightforward work-up.[2][13]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-((3-Methyloxetan-3-yl)methoxy)aniline (1.0 equiv)

  • T3P® (50% solution in EtOAc or DMF) (1.5 - 2.0 equiv)[13]

  • Pyridine or DIPEA (3.0 equiv)[2][13]

  • Anhydrous Ethyl Acetate (EtOAc) or DCM

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), 4-((3-methyloxetan-3-yl)methoxy)aniline (1.0 equiv), and pyridine (3.0 equiv) in anhydrous EtOAc.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 equiv) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.[13]

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with additional EtOAc. Wash the organic layer successively with 10% aqueous citric acid, water, saturated aqueous NaHCO₃, and brine.[13] The phosphonic acid byproducts are water-soluble and easily removed.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive coupling reagent; Insufficient base; Poorly soluble starting materials; Low nucleophilicity of aniline.Use a fresh batch of coupling reagent. Ensure anhydrous conditions. Increase equivalents of base (up to 4-5 for HATU/DIPEA). Switch to a more polar solvent like DMF. Consider a more powerful reagent like HATU if using EDC. Pre-activation of the acid for 15-30 min before adding the aniline can help.[5][6]
Formation of Side Products N-acylurea (EDC): O-acylisourea intermediate reacting with itself. Guanidinylation (HATU): Excess HATU reacting with the aniline.EDC: Ensure HOBt is added to intercept the intermediate.[7] HATU: Use a smaller excess of HATU (e.g., 1.05-1.1 equiv). Ensure the carboxylic acid is fully activated before adding the amine.[8]
Difficult Purification DCU byproduct (DCC): If DCC is used instead of EDC, the dicyclohexylurea byproduct is poorly soluble. Excess Reagents/Base: High boiling point of DIPEA or DMF.Use water-soluble EDC to avoid DCU. Perform thorough aqueous washes as described in the protocols to remove excess base and water-soluble byproducts. High-vacuum evaporation may be needed to remove residual DMF.

Conclusion

The successful coupling of 4-((3-methyloxetan-3-yl)methoxy)aniline with carboxylic acids is readily achievable with the appropriate choice of modern synthetic reagents. For general-purpose and challenging couplings, HATU offers superior reactivity and efficiency. For cost-sensitive applications and standard substrates, EDC/HOBt remains a robust and reliable option. For large-scale synthesis where ease of work-up and low epimerization are paramount, T3P® stands out as an excellent choice. By understanding the mechanisms, following the detailed protocols, and considering the specific nature of the carboxylic acid coupling partner, researchers can efficiently synthesize these valuable oxetane-containing amides for advancement in drug discovery programs.

References

  • Acid-Amine Coupling using T3P. Organic Synthesis. Available from: [Link]

  • Understanding T3P® from start to finish. Curia Global. Available from: [Link]

  • Li, B., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. ACS Publications. Available from: [Link]

  • Zhang, D., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • De, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

  • Amine to Amide (Coupling) - T3P. Common Organic Chemistry. Available from: [Link]

  • Wagh, S. B., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Available from: [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Iris Biotech. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Semantic Scholar. Available from: [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Iris Biotech. Available from: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available from: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available from: [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. Available from: [Link]

  • Fraczyk, J., et al. (2023). Pseudo-enantiomeric coupling reagents for predictable incorporation into the peptide chain D and/or L amino acid residue of race. Arkivoc. Available from: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available from: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Lainer, T., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. Available from: [Link]

  • Lainer, T., et al. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate. Available from: [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available from: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. ACS Publications. Available from: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. DOI. Available from: [Link]

  • Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. Available from: [Link]

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Method

Application Note: Strategic Incorporation of 3-Methyloxetane Motifs into APIs via Aniline Derivatives

Scientific Rationale: The 3-Methyloxetane Advantage The optimization of active pharmaceutical ingredients (APIs) frequently encounters hurdles related to suboptimal physicochemical properties, such as high lipophilicity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The 3-Methyloxetane Advantage

The optimization of active pharmaceutical ingredients (APIs) frequently encounters hurdles related to suboptimal physicochemical properties, such as high lipophilicity, poor aqueous solubility, and rapid metabolic clearance. In recent years, the oxetane ring has emerged as a privileged bioisostere in medicinal chemistry[1]. Specifically, the 3-methyloxetane motif functions as an advanced structural surrogate for gem-dimethyl groups, tert-butyl groups, and morpholines[2].

When appended to aniline derivatives—a ubiquitous scaffold in kinase inhibitors and GPCR ligands—the 3-methyloxetane moiety exerts profound electronic and steric effects. The highly electronegative oxygen atom propagates an inductive electron-withdrawing effect through the short σ-bonding framework, significantly (typically reducing the pKa by 2.5 to 3.0 units)[3]. This targeted pKa modulation is crucial for mitigating off-target hERG liability and improving membrane permeability[4]. Concurrently, the inherent polarity of the oxetane oxygen serves as a robust hydrogen-bond acceptor, enhancing aqueous solubility without inflating the molecular weight[2].

Logic Oxe 3-Methyloxetane Motif Inductive Inductive Electron Withdrawal Oxe->Inductive Steric Gem-Dimethyl Bioisosterism Oxe->Steric Polarity Increased Polarity (H-Bond Acceptor) Oxe->Polarity pKa Reduced Amine Basicity (↓ pKa) Inductive->pKa Metab Metabolic Stability (↓ CYP clearance) Steric->Metab Sol Improved Aqueous Solubility Polarity->Sol

Caption: Logical relationship of 3-methyloxetane physicochemical effects.

Quantitative Physicochemical Impact

To illustrate the causality of this bioisosteric substitution, Table 1 summarizes the typical physicochemical shifts observed when transitioning from a standard N-isopropyl or N-tert-butyl aniline to an N-(3-methyloxetan-3-yl)aniline derivative within a generic kinase inhibitor scaffold.

Table 1: Comparative Physicochemical Profiling

Physicochemical PropertyStandard Aniline (N-isopropyl)3-Methyloxetane-AnilineMechanistic Driver
Amine pKa ~ 5.5 - 6.5~ 2.5 - 3.5Inductive electron withdrawal by the oxetane oxygen[3].
LogD (pH 7.4) 3.52.1Increased polarity and reduced overall lipophilicity[4].
Aqueous Solubility < 10 µg/mL> 100 µg/mLEnhanced H-bond acceptor capacity of the exposed oxygen[2].
Metabolic Clearance High (CYP-mediated)Low to ModerateSteric shielding mimicking gem-dimethyls, blocking N-dealkylation[1].

Synthetic Workflows & Mechanistic Causality

The synthesis of 3-methyloxetane-functionalized anilines requires careful consideration of the oxetane ring's intrinsic strain (approx. 106 kJ/mol)[5]. While stable under many physiological and basic conditions, the ring is highly susceptible to opening under strongly acidic conditions. Therefore, late-stage functionalization via transition-metal-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) or Nucleophilic Aromatic Substitution (SNAr) under basic to neutral conditions is the preferred methodology[6].

Workflow A Aryl Halide (API Precursor) C Buchwald-Hartwig Coupling A->C Pd Cat., Base D SNAr Reaction A->D EWG present B 3-Amino-3- methyloxetane B->C B->D E 3-Methyloxetane-Aniline API Derivative C->E High Yield D->E Mild Base

Caption: Synthetic pathways for 3-methyloxetane-aniline API derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure the integrity of the oxetane ring throughout the synthesis.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Synthesize N-(3-methyloxetan-3-yl)aniline derivatives from unactivated aryl halides.

Causality of Experimental Choices:

  • Catalyst/Ligand: Pd(OAc)2 paired with XPhos. XPhos is highly effective for coupling sterically hindered primary amines (like 3-amino-3-methyloxetane) to aryl chlorides/bromides. Its dialkylbiaryl structure accelerates reductive elimination while preventing catalyst deactivation[5].

  • Base: Cs2CO3 is selected over stronger alkoxide bases (e.g., NaOtBu). NaOtBu can induce unwanted side reactions or premature degradation of sensitive functional groups on the API scaffold, whereas the milder Cs2CO3 provides a perfect balance of sufficient basicity to drive the catalytic cycle without compromising the oxetane ring's integrity[5].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an inert atmosphere (N2/Ar), combine Pd(OAc)2 (0.05 eq) and XPhos (0.10 eq) in anhydrous 1,4-dioxane (0.1 M relative to substrate). Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will transition from yellow to dark red/brown, visually confirming the formation of the active L-Pd(0) complex before introducing the basic environment.

  • Reagent Addition: Add the aryl halide (1.0 eq), 3-amino-3-methyloxetane (1.2 eq)[7], and finely powdered Cs2CO3 (2.0 eq).

  • Reaction Execution: Seal the flask and heat the mixture to 90°C for 12-16 hours with vigorous stirring.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the aryl halide starting material is fully consumed. The persistence of the 3-amino-3-methyloxetane mass peak (m/z 88.1 [M+H]+) in the aqueous phase confirms sufficient nucleophile excess.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: Celite effectively traps the insoluble palladium black and inorganic cesium salts, preventing emulsion formation during subsequent aqueous washes.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure N-(3-methyloxetan-3-yl)aniline API derivative.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Direct amination of electron-poor aryl halides (e.g., ortho- or para-fluoronitrobenzenes, or halogenated pyrimidines)[6].

Causality of Experimental Choices:

  • Base: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sink. It neutralizes the hydrohalic acid generated during the substitution, preventing the protonation of the 3-amino-3-methyloxetane, which would otherwise arrest the reaction.

  • Solvent: Anhydrous DMSO accelerates the formation of the critical Meisenheimer intermediate due to its high dielectric constant and ability to solvate cations while leaving nucleophiles naked and highly reactive.

Step-by-Step Methodology:

  • Preparation: Dissolve the electron-deficient aryl halide (1.0 eq) in anhydrous DMSO (0.2 M).

  • Nucleophile Addition: Add 3-amino-3-methyloxetane (1.5 eq) followed by DIPEA (2.5 eq) dropwise at room temperature.

  • Heating & Monitoring: Stir the reaction mixture at 80°C.

    • Self-Validation: The formation of a deep yellow/orange color typically indicates the generation of the Meisenheimer intermediate. Monitor via LC-MS until complete conversion is achieved (typically 4-8 hours).

  • Isolation: Cool the reaction to room temperature and slowly pour it into rapidly stirring ice water (5x volume of DMSO) to precipitate the product.

  • Filtration: Filter the resulting solid and wash extensively with cold water.

    • Causality: Copious aqueous washing is strictly required to remove residual DMSO and water-soluble DIPEA hydrohalide salts, yielding the crude product ready for final recrystallization.

References

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetanes in Drug Discovery Campaigns (PMC Archive) National Institutes of Health (NIH) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Therapeutic Patents (Taylor & Francis) URL:[Link]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Chemical Space Exploration of Oxetanes Pharmaceuticals (NIH PMC) URL:[Link]

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Application

Application Note: Synthesis and Utilization of 4-((3-Methyloxetan-3-yl)methoxy)aniline in Pharmaceutical Intermediates

Executive Summary & Mechanistic Rationale The incorporation of oxetane rings into pharmaceutical intermediates has emerged as a transformative strategy in modern drug discovery. As a highly strained, four-membered oxygen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of oxetane rings into pharmaceutical intermediates has emerged as a transformative strategy in modern drug discovery. As a highly strained, four-membered oxygen heterocycle, the oxetane moiety serves as a robust bioisostere for gem-dimethyl, carbonyl, and morpholinyl groups[1]. Compared to traditional lipophilic groups, the oxetane ring significantly improves aqueous solubility, lowers lipophilicity (LogP), and enhances metabolic stability against cytochrome P450 (CYP) enzymes by reducing the number of easily oxidizable C-H bonds[1].

4-((3-Methyloxetan-3-yl)methoxy)aniline is a highly versatile building block used extensively in the synthesis of kinase inhibitors, including Salt Inducible Kinase (SIK) and PIM kinase inhibitors[2][3]. The para-substituted aniline provides a nucleophilic nitrogen ideal for Buchwald-Hartwig cross-couplings or nucleophilic aromatic substitutions (SNAr), while the terminal oxetane acts as a solubility-enhancing pendant motif.

This application note details the end-to-end synthesis of 4-((3-Methyloxetan-3-yl)methoxy)aniline and its subsequent utilization in a palladium-catalyzed cross-coupling workflow to generate advanced pharmaceutical intermediates.

Workflow Visualization

G SM1 3-Methyl-3-oxetanemethanol Step1 SNAr Reaction (NaH, THF, 0°C to RT) SM1->Step1 SM2 1-Fluoro-4-nitrobenzene SM2->Step1 Int1 3-Methyl-3-((4-nitrophenoxy)methyl)oxetane Step1->Int1 Step2 Nitro Reduction (Pd/C, H2, EtOH, RT) Int1->Step2 Aniline 4-((3-Methyloxetan-3-yl)methoxy)aniline Step2->Aniline Step3 Buchwald-Hartwig Coupling (Pd2(dba)3, BINAP, Cs2CO3) Aniline->Step3 Product Kinase Inhibitor Intermediate (N-Aryl Heterocycle) Step3->Product

Figure 1: Synthetic workflow for preparing kinase inhibitors via oxetane-aniline intermediates.

Synthetic Protocol 1: Preparation of the Oxetane-Aniline Precursor

The synthesis of 4-((3-Methyloxetan-3-yl)methoxy)aniline relies on a two-step sequence: an initial SNAr etherification followed by a mild catalytic hydrogenation.

Step 1.1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Form the ether linkage between 3-methyl-3-oxetanemethanol and 1-fluoro-4-nitrobenzene.

Causality & Design Choices: Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) to ensure complete and rapid deprotonation of the primary alcohol, forming a highly nucleophilic alkoxide. THF is used as an aprotic polar solvent to stabilize the alkoxide and facilitate the SNAr on the electron-deficient 1-fluoro-4-nitrobenzene.

Procedure:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 3-methyl-3-oxetanemethanol (1.0 eq, 10.0 mmol) and anhydrous THF (30 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 12.0 mmol) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes.

  • Substitution: Dropwise add a solution of 1-fluoro-4-nitrobenzene (1.05 eq, 10.5 mmol) in THF (10 mL).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 3:1). The UV-active fluoronitrobenzene spot ( Rf​≈0.6 ) will disappear, replaced by a more polar yellow spot ( Rf​≈0.3 ).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 3-methyl-3-((4-nitrophenoxy)methyl)oxetane.

Step 1.2: Nitro Reduction to Aniline

Objective: Reduce the nitro group to a primary amine without compromising the acid-sensitive oxetane ring.

Causality & Design Choices: The oxetane ring is highly susceptible to ring-opening under strong acidic conditions (e.g., Fe/HCl or SnCl₂/HCl). Therefore, a neutral catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly required to preserve the structural integrity of the heterocycle.

Procedure:

  • Preparation: Dissolve the crude 3-methyl-3-((4-nitrophenoxy)methyl)oxetane (10.0 mmol) in absolute ethanol (40 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon. Repeat three times. Stir vigorously at RT for 12 hours.

  • Validation: The reaction is complete when the yellow color fades to a pale/colorless solution. LC-MS analysis will confirm the product mass ( [M+H]+=194.2 ).

  • Workup: Filter the mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol. Concentrate the filtrate in vacuo to obtain 4-((3-Methyloxetan-3-yl)methoxy)aniline as an off-white solid.

Synthetic Protocol 2: Buchwald-Hartwig Cross-Coupling

This protocol details the coupling of 4-((3-Methyloxetan-3-yl)methoxy)aniline with a generic heteroaryl chloride (e.g., a 2-chloroquinoline derivative) to form a secondary amine kinase inhibitor intermediate[2].

Causality & Design Choices:

  • Catalyst/Ligand: Pd₂(dba)₃ combined with BINAP provides an optimal bite angle for the reductive elimination of sterically hindered secondary amines.

  • Base: Cs₂CO₃ is utilized as a mild, bulky base. Stronger alkoxide bases (e.g., NaOtBu) can trigger unwanted side reactions, including the cleavage of the ether linkage or oxetane degradation at elevated temperatures.

  • Solvent/Temperature: 1,4-Dioxane (b.p. 101 °C) allows the reaction to be run safely at 100 °C, which is the activation energy threshold required for this specific catalytic cycle[2].

Procedure:

  • Reagent Loading: In a dry Schlenk tube, combine 4-((3-Methyloxetan-3-yl)methoxy)aniline (1.0 eq, 1.0 mmol), the heteroaryl chloride (e.g., tert-butyl 3-(2-chloro-8-quinolyl)azetidine-1-carboxylate) (1.4 eq, 1.4 mmol), and Cs₂CO₃ (2.0 eq, 2.0 mmol)[2].

  • Catalyst Loading: Add Pd₂(dba)₃ (0.1 eq, 0.1 mmol) and BINAP (0.2 eq, 0.2 mmol)[2].

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (10 mL). Degas the suspension by bubbling nitrogen directly into the solvent for 10 minutes, or perform three freeze-pump-thaw cycles. Palladium(0) is highly sensitive to oxygen; failure to degas will result in catalyst death.

  • Heating: Seal the tube and heat the mixture at 100 °C in an oil bath for 12 hours[2].

  • Workup: Cool to RT, dilute with water (20 mL), and extract with EtOAc (3 × 20 mL). Dry the organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the target intermediate.

Quantitative Data Presentation

The following table summarizes the optimization of the Buchwald-Hartwig coupling conditions for oxetane-aniline derivatives, demonstrating the causality behind the selected protocol parameters.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Self-Validation
1 Pd₂(dba)₃ BINAP Cs₂CO₃ 1,4-Dioxane 100 85% Optimal conversion; intact oxetane.
2Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10078%Good conversion; slight steric hindrance.
3Pd(OAc)₂BINAPK₂CO₃DMF11045%Incomplete conversion; base too weak.
4Pd₂(dba)₃BINAPNaOtBuToluene9030%Significant oxetane ring degradation.

Table 1: Optimization matrix for the synthesis of oxetane-containing kinase inhibitor intermediates.

References

  • Source: United States Patent and Trademark Office (US20240025892A1)
  • Applications of oxetanes in drug discovery and medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link](Note: URL reflects the standard PMC routing for the referenced DOI 10.1016/j.ejmech.2023.115802)

  • Source: World Intellectual Property Organization (WO2012154274A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 4-((3-Methyloxetan-3-yl)methoxy)aniline

Welcome to the Technical Support Center. Purifying 4-((3-Methyloxetan-3-yl)methoxy)aniline presents a unique, dual-faceted chromatographic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying 4-((3-Methyloxetan-3-yl)methoxy)aniline presents a unique, dual-faceted chromatographic challenge. The molecule contains a basic aniline moiety that is prone to severe peak tailing, alongside an oxetane ring that is highly sensitive to acid-catalyzed degradation.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will explore the mechanistic causality behind these purification failures and provide field-proven, self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing low recovery and severe peak streaking when purifying this compound on standard silica gel? A: This is a classic case of stationary phase incompatibility caused by two competing degradation pathways:

  • Aniline Tailing: The lone electron pair on the aniline nitrogen interacts strongly via hydrogen bonding and ion-exchange with the weakly acidic silanol groups (Si-OH) on unmodified silica . This causes irreversible adsorption and peak streaking.

  • Oxetane Degradation: The oxetane ring is a highly strained four-membered cyclic ether. When exposed to the acidic surface of standard silica gel, the oxygen atom becomes protonated, triggering cationic ring-opening polymerization (CROP) or hydrolysis into a 1,3-diol .

Q2: Can I just add Triethylamine (TEA) to my mobile phase to fix the tailing? A: While adding 1-5% TEA or ammonium hydroxide neutralizes the acidic silanols and sharpens the aniline peak, it introduces significant post-purification risks . The residual TEA must be removed via prolonged high-vacuum exposure or acidic aqueous workups. Exposing the purified oxetane to acidic workups to remove TEA will immediately degrade the oxetane ring. Therefore, modifying the stationary phase is a safer, self-validating approach than modifying the mobile phase.

Q3: What is the optimal stationary phase for this compound? A: Amine-functionalized silica (e.g., KP-NH or RediSep Amine) is the gold standard for this structural class. The silica surface is covalently bonded with aminopropyl groups, which permanently cap the acidic silanols. This creates a mildly basic environment that repels the aniline (preventing tailing) and protects the oxetane ring from acid-catalyzed ring opening, all without requiring mobile phase additives.

Q4: Is Reversed-Phase (RP) chromatography a viable alternative? A: Yes, provided you strictly control the mobile phase pH. Aniline has a pKa of approximately 4.6. To maintain it in its neutral, hydrophobic free-base form for optimal C18 retention, the mobile phase pH must be at least 2 units above its pKa (pH > 6.6) . However, because the oxetane ring will degrade in standard RP acidic modifiers like 0.1% TFA, you must use a high-pH volatile buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10).

Part 2: Quantitative Comparison of Purification Strategies

To assist in your experimental design, the following table summarizes the expected outcomes of various chromatographic approaches based on the physicochemical properties of 4-((3-Methyloxetan-3-yl)methoxy)aniline.

Stationary PhaseMobile PhaseOxetane StabilityAniline Peak ShapePost-Run Workup Complexity
Standard Silica Hexane / EtOAcPoor (CROP Degradation)Poor (Severe Tailing)Low
Standard Silica Hexane / EtOAc + 1% TEAModerateGoodHigh (TEA removal risks oxetane)
Amine-Functionalized Silica Hexane / EtOAcExcellent Excellent Low (Standard evaporation)
C18 (Reversed-Phase) H₂O / MeCN + 0.1% TFAVery Poor (Rapid Hydrolysis)GoodLow
C18 (Reversed-Phase) H₂O / MeCN (pH 10 Buffer)Excellent Excellent Moderate (Lyophilization)

Part 3: Experimental Protocols

Protocol A: Normal-Phase Purification on Amine-Functionalized Silica (Recommended)

Mechanistic rationale: This protocol relies on a pre-deactivated stationary phase to ensure oxetane stability while eliminating the need for basic mobile phase additives.

  • Column Equilibration: Mount an amine-functionalized flash cartridge (e.g., 25 µm spherical NH2-silica). Equilibrate the column with 3-5 column volumes (CV) of 100% Hexane or Heptane.

  • Sample Loading: Dissolve the crude 4-((3-Methyloxetan-3-yl)methoxy)aniline in a minimal amount of dichloromethane (DCM). If the sample is insoluble in DCM, use dry-loading: adsorb the crude mixture onto a small amount of amine-functionalized silica, dry under reduced pressure, and load into a solid-load cartridge. (Do not use standard silica for dry loading, as degradation will occur in the solid-load cartridge).

  • Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 15 CV.

    • Self-Validation Step: Monitor UV absorbance at 254 nm and 280 nm. The 280 nm trace is highly specific to the aniline chromophore, validating that the eluting peak is the target compound and not a non-aromatic impurity.

  • Fraction Collection & Recovery: Pool the product-containing fractions. Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal stress on the oxetane ring.

Scientist's Note: Never leave the purified oxetane-aniline product in a concentrated oil state at room temperature for extended periods, as trace impurities can auto-catalyze degradation. Always store as a lyophilized powder or in a non-nucleophilic solvent at -20°C.

Protocol B: Reversed-Phase Purification at High pH

Mechanistic rationale: Utilizing a basic buffer ensures the aniline remains deprotonated for sharp elution while protecting the acid-labile oxetane.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) aqueous solution. Adjust the pH to 10.0 using dilute Ammonium Hydroxide (NH₄OH).

    • Self-Validation Step: Verify the pH with a calibrated meter before use. A pH below 8 will lead to protonation of the aniline, causing premature elution and poor resolution.

  • Column Equilibration: Equilibrate a C18 flash cartridge with 5 CV of 95% Buffer / 5% Acetonitrile (MeCN).

  • Sample Loading: Dissolve the crude mixture in DMSO or DMF (maximum 2% of the column volume) and inject directly onto the column.

  • Gradient Elution: Elute using a gradient of 5% to 80% MeCN in the pH 10 buffer over 20 CV.

  • Product Isolation: Pool the pure fractions, freeze immediately in a dry ice/acetone bath, and lyophilize to remove water and the volatile buffer salts.

Part 4: Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: Poor Recovery or Tailing of Oxetane-Aniline Derivative CheckPhase Current Stationary Phase? Start->CheckPhase Silica Standard Silica Gel (Normal Phase) CheckPhase->Silica RP C18 Silica (Reversed-Phase) CheckPhase->RP SilicaPath Acidic silanols cause aniline tailing & oxetane degradation Silica->SilicaPath RPPath Check Mobile Phase pH RP->RPPath SwitchAmine Switch to Amine-Functionalized Silica (Hexane/EtOAc) SilicaPath->SwitchAmine Preferred AddTEA Add 1% TEA to Mobile Phase (Requires rigorous drying) SilicaPath->AddTEA Alternative LowPH Acidic (e.g., 0.1% TFA) RPPath->LowPH HighPH Basic (e.g., pH 10 NH4HCO3) RPPath->HighPH OxetaneRIP Oxetane Ring-Opening Polymerization (CROP) LowPH->OxetaneRIP OptimalRP Optimal Retention & Oxetane Stability HighPH->OptimalRP

Troubleshooting workflow for resolving peak tailing and oxetane degradation during purification.

References

  • ACS Publications. "Photopatternable Electrochromic Materials from Oxetane Precursors." Journal of the American Chemical Society / ACS Applied Materials.[Link]

  • Teledyne ISCO. "RediSep Amine Functionalized Column Application Notes." Teledyne ISCO Chromatography.[Link]

  • Biotage. "Ionizable compound purification using reversed-phase flash column chromatography." Biotage Knowledge Blog.[Link]

Optimization

Overcoming solubility challenges of 4-((3-Methyloxetan-3-yl)methoxy)aniline in aqueous media

Technical Support Center: 4-((3-Methyloxetan-3-yl)methoxy)aniline Document ID: TSS-4M3MAN-AQ-V1.2 Last Updated: March 22, 2026 Introduction & Compound Overview This guide provides in-depth technical support for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-((3-Methyloxetan-3-yl)methoxy)aniline

Document ID: TSS-4M3MAN-AQ-V1.2

Last Updated: March 22, 2026

Introduction & Compound Overview

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-((3-Methyloxetan-3-yl)methoxy)aniline (herein referred to as "the compound") in aqueous media. While specific experimental solubility data for this novel compound is not extensively published, its molecular structure provides critical insights into its physicochemical properties.

Molecular Structure Analysis:

  • Aromatic Amine: The aniline moiety is a weak base with a pKa typically around 4.6.[1][2] Its aromatic nature contributes to hydrophobicity.[3] The lone pair of electrons on the nitrogen atom is partially delocalized into the benzene ring, which reduces its basicity compared to aliphatic amines.[4][5]

  • Oxetane Ring: The oxetane is a four-membered ether ring. While the oxygen atom can participate in hydrogen bonding, the overall ring system has limited aqueous solubility.

  • Methoxy and Methyl Groups: The methoxy and methyl groups are hydrophobic and will further limit the compound's ability to form favorable interactions with water molecules.

Collectively, these features suggest that 4-((3-Methyloxetan-3-yl)methoxy)aniline is a poorly water-soluble, weakly basic compound. This guide outlines systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous buffer/cell media. Why is this happening?

A1: This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit. DMSO is an excellent organic solvent, but its ability to keep the compound dissolved diminishes significantly when it is diluted into a predominantly aqueous environment. The final concentration of DMSO is likely too low to maintain solubility.

Q2: What is the best organic solvent to start with for a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening. Other potential options include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7] The choice depends on the required concentration and compatibility with your downstream application (e.g., cell toxicity).

Q3: Can I simply heat the solution to get my compound to dissolve?

A3: While heating can temporarily increase the solubility of many compounds, it is not a recommended primary strategy. As the solution cools to your experimental temperature (e.g., 37°C or room temperature), the compound will likely precipitate out, leading to inaccurate and non-reproducible concentrations. This can result in a supersaturated, unstable solution.

Q4: Is the compound's solubility dependent on pH?

A4: Yes, highly likely. The aniline group is basic and can be protonated to form a more soluble salt (anilinium ion) at acidic pH.[8] The pKa of unsubstituted aniline is approximately 4.6.[1] The substituents on this specific molecule will alter the exact pKa, but it is reasonable to assume that the compound will be significantly more soluble at a pH below its pKa (e.g., pH < 4) than at neutral or basic pH.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and solving solubility issues.

Problem: Compound Precipitation in Final Aqueous Solution
  • Root Cause: The final concentration of the compound exceeds its maximum aqueous solubility under the given conditions (pH, temperature, ionic strength).

  • Strategic Solutions:

    • pH Modification: For a weakly basic compound like this aniline derivative, lowering the pH is the most direct way to increase solubility.[9] By acidifying the buffer, you protonate the amine group, forming a more polar and thus more water-soluble anilinium salt.

      • Caveat: Ensure the required pH is compatible with your experimental system (e.g., cell viability, protein stability). Many biological assays must be performed within a narrow physiological pH range (e.g., 7.2-7.4).

    • Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[10][11]

      • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, reducing the "squeezing out" effect on nonpolar solutes.[11]

      • Common Examples: See Table 1 for a list of common co-solvents. For cell-based assays, it is critical to keep the final co-solvent concentration low (typically <1% and often <0.1% v/v) to avoid cytotoxicity.

    • Employing Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[12][13] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility.[14]

      • Mechanism: The hydrophobic portion of the compound partitions into the micelle's core, while the hydrophilic exterior of the micelle interacts with the water, creating a stable nano-sized formulation.[12]

      • Common Examples: Polysorbate 80 (Tween 80), Pluronic F-68. These are non-ionic surfactants often used in pharmaceutical formulations.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can form inclusion complexes with poorly soluble molecules that fit within their cavity, thereby increasing solubility and stability.[17][18]

      • Mechanism: The hydrophobic part of the aniline compound becomes encapsulated within the cyclodextrin's nonpolar cavity, while the polar outer surface of the cyclodextrin ensures water solubility.[16]

      • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[15]

Data Summary Table
Solubilization Strategy Mechanism of Action Typical Starting Concentration Advantages Considerations & Limitations
pH Adjustment Protonation of the basic aniline group to form a more soluble salt.[8]Titrate with dilute HCl to pH < pKa (e.g., pH 3-5).Simple, effective for basic compounds.May not be compatible with biological systems (cells, proteins).
Co-solvents Reduces the polarity of the bulk solvent (water).[10]< 5% v/v (e.g., Ethanol, Propylene Glycol). For cell work, aim for < 0.5%.Easy to implement, wide range of solvents available.Potential for cytotoxicity at higher concentrations. May affect protein conformation.
Surfactants Micellar encapsulation of the hydrophobic compound.[12]> CMC (e.g., Tween 80: ~0.01-0.02 mg/mL).High solubilization capacity, can improve stability.[12]Can interfere with some biological assays (e.g., membrane disruption).
Cyclodextrins Formation of a water-soluble inclusion complex.[17]1-10% w/v (e.g., HP-β-CD).Low toxicity, can improve bioavailability and stability.[15][18]Can be expensive; requires a good structural fit between host and guest.
Visualization of Solubilization Strategies

A logical workflow can guide the selection of the most appropriate solubilization method.

G start Start: Compound Precipitates in Aqueous Media check_ph Is the experimental pH flexible? start->check_ph adjust_ph Strategy 1: pH Adjustment Lower pH to < pKa to protonate the aniline group. check_ph->adjust_ph  Yes check_bioassay Is this for a biological assay (e.g., cell culture)? check_ph->check_bioassay  No success Success: Soluble Compound adjust_ph->success cosolvent Strategy 2: Co-solvents Screen DMSO, EtOH, PEG 400. Keep final conc. <0.5%. check_bioassay->cosolvent  No complexation Strategy 3: Complexation Agents Screen HP-β-CD or Surfactants (e.g., Tween 80). check_bioassay->complexation  Yes cosolvent->complexation  Precipitates cosolvent->success  Soluble complexation->success  Soluble fail Re-evaluate Formulation or Compound Structure complexation->fail  Precipitates

Caption: Decision workflow for selecting a solubilization strategy.

The mechanism of cyclodextrin encapsulation is a key concept in formulation science.

Caption: Cyclodextrin encapsulates the hydrophobic compound.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound, which is the true measure of its solubility.[19][20]

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). "Excess" means enough solid is visibly present after equilibration.[21]

  • Equilibration: Seal the vials tightly. Place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This duration is to ensure equilibrium is reached.[22]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to not disturb the solid pellet.

  • Clarification: Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 15-20 minutes or filter it through a 0.22 µm syringe filter (ensure the filter material does not bind your compound). This step removes any remaining undissolved microparticles.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (like DMSO or acetonitrile). Dilute the clarified supernatant into the same concentration range as the standard curve.

  • Analysis: Analyze the standards and the sample using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration. This concentration is the thermodynamic solubility.

Protocol 2: Screening Formulations for a 100 µM Working Solution

This protocol provides a practical approach to finding a suitable formulation for a typical in vitro experiment.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Set Up Screening Vials: In separate microcentrifuge tubes, prepare 1 mL of your final aqueous buffer (e.g., cell culture medium).

  • Test Co-solvents:

    • To one vial, add 1 µL of the 10 mM DMSO stock (this is a 1:1000 dilution, resulting in 100 µM compound and 0.1% DMSO).

    • Vortex immediately and inspect for precipitation. Let it sit for 30 minutes and inspect again.

  • Test Cyclodextrin:

    • Prepare a 5% (w/v) solution of HP-β-CD in your aqueous buffer.

    • To 1 mL of this solution, add 1 µL of the 10 mM DMSO stock.

    • Vortex and inspect for precipitation as above.

  • Test Surfactant:

    • Prepare a 0.1% (w/v) solution of Tween 80 in your aqueous buffer (this is well above its CMC).

    • To 1 mL of this solution, add 1 µL of the 10 mM DMSO stock.

    • Vortex and inspect for precipitation.

  • Evaluation: Visually inspect each vial for clarity. A clear, precipitate-free solution indicates a successful formulation at this concentration. For more rigorous analysis, you can measure the concentration of the filtered solution via HPLC.

References

  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • The PCCA Blog. The Role of Surfactants in Compounded Preparation.
  • Popa, D. V., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • Wikipedia. Aniline. Available from: [Link]

  • Gautam, S., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available from: [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. Available from: [Link]

  • American Pharmaceutical Review. Surfactant Excipients. Available from: [Link]

  • Pinho, E., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • International Journal of Pharmacognosy. APPLICATIONS OF SURFACTANTS IN PHARMACEUTICAL FORMULATION DEVELOPMENT OF CONVENTIONAL AND ADVANCED DELIVERY SYSTEMS. Available from: [Link]

  • Mishra, A., & Ray, B. (2022). Surfactants: Role in Pharmaceutical Formulation. World Journal of Pharmaceutical Research.
  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Available from: [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

  • Journal of Pharmacy and Pharmacology. Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available from: [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available from: [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. Available from: [Link]

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available from: [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. Available from: [Link]

  • Chemistry LibreTexts. Properties of amines. Available from: [Link]

  • ISSR. Solubility and pH of amines. Available from: [Link]

  • Chemistry LibreTexts. Acid-base properties of nitrogen-containing functional groups. Available from: [Link]

  • SciSpace. Study of pH-dependent drugs solubility in water. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Hydrogenation of Oxetanyl Aniline Precursors

Welcome to the advanced troubleshooting hub for the catalytic reduction of oxetanyl nitroarenes. Oxetanes are highly valued in medicinal chemistry as metabolically stable, polar bioisosteres for carbonyl and gem-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for the catalytic reduction of oxetanyl nitroarenes. Oxetanes are highly valued in medicinal chemistry as metabolically stable, polar bioisosteres for carbonyl and gem-dimethyl groups[1]. However, synthesizing oxetanyl anilines presents a unique chemoselectivity challenge: efficiently reducing the nitro group while preserving the strain-sensitive four-membered oxetane ring[2][3].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating workflows to ensure high-yield, reproducible syntheses.

Diagnostic Decision Tree

When a hydrogenation reaction fails, rapid identification of the degradation pathway is critical. Use the workflow below to diagnose your reaction mixture.

TroubleshootingTree Start Analyze Reaction Mixture (LC-MS / NMR) Q1 Is the oxetane ring intact? Start->Q1 Q2 Is conversion to aniline complete? Q1->Q2 Yes RingOpen Ring-Opened Byproducts Detected Q1->RingOpen No (Mass +18 Da) Incomplete Hydroxylamine/Nitroso Remains Q2->Incomplete No Success High Yield Oxetanyl Aniline Q2->Success Yes Sol1 Action: Add K2CO3 buffer or switch to non-protic solvent RingOpen->Sol1 Sol2 Action: Increase H2 pressure or use transfer hydrogenation Incomplete->Sol2

Diagnostic workflow for troubleshooting oxetanyl nitroarene hydrogenation.

Troubleshooting & Mechanistic FAQs

Q1: My LC-MS shows a mass corresponding to +18 Da (or +alkoxy) relative to the desired oxetanyl aniline. What is happening and how do I prevent it? Expertise & Causality: You are observing oxetane ring-opening. While oxetanes are generally stable to basic and reductive conditions, they are highly susceptible to acid-catalyzed ring cleavage[2]. During the reduction of nitroarenes, water is generated as a byproduct. If trace acidic impurities exist in the starting material, or if protic solvents become slightly acidic, the oxetane oxygen is protonated. This lowers the LUMO, making the adjacent carbons vulnerable to nucleophilic attack by water (yielding an amino alcohol) or the solvent[2][3]. Solution: Ensure strictly neutral or slightly basic reaction conditions. Add a mild, non-nucleophilic base (e.g., 0.1–0.5 equivalents of K₂CO₃) to the hydrogenation mixture to buffer transient acidity[4]. Avoid using ethyl acetate if trace acetic acid is suspected.

Q2: The reduction stalls at the hydroxylamine intermediate. How do I drive it to the aniline without using harsh conditions? Expertise & Causality: The catalytic reduction of nitroarenes proceeds stepwise: nitro → nitroso → hydroxylamine → aniline[5]. The final step (N–O bond cleavage) requires the highest activation energy. If the catalyst surface is poisoned, or if the steric bulk of a 3,3-disubstituted oxetane impedes optimal binding of the hydroxylamine to the metal surface, the reaction stalls[3][5]. Solution: Do not increase temperature excessively, as thermal stress can induce oxetane isomerization or degradation[6]. Instead, increase the hydrogen pressure (e.g., from 1 atm to 3 atm) to increase surface hydrogen coverage[7]. Alternatively, utilize transfer hydrogenation using ammonium formate, which provides a high local concentration of hydrogen donors[7][8].

Q3: I am experiencing over-reduction (e.g., dehalogenation) when using Pd/C. What are the alternatives? Expertise & Causality: Palladium is a highly active noble metal that readily inserts into carbon-halogen bonds, leading to hydrodehalogenation[9]. Solution: Utilize chemoselective base-metal catalysts. Recent protocols demonstrate that air-stable Manganese (Mn) catalysts or in-situ generated Copper (Cu) nanoparticles can selectively reduce nitro groups to anilines at room temperature without affecting halogens or the oxetane ring[4][10].

Mechanistic Pathway: Reduction vs. Degradation

Understanding the competing pathways is essential for rational reaction design. The diagram below illustrates how acidic environments hijack the reduction process.

ReactionMechanism Nitro Oxetanyl Nitroarene Hydroxylamine Hydroxylamine Intermediate Nitro->Hydroxylamine + H2 Catalyst Acid Acidic Environment (H+) Nitro->Acid Trace acid Aniline Oxetanyl Aniline Hydroxylamine->Aniline + H2 - H2O Aniline->Acid Trace acid RingOpen Ring-Opened Amino Alcohol Acid->RingOpen Nucleophilic Attack (H2O)

Mechanistic pathways of nitro reduction versus acid-catalyzed oxetane ring opening.

Quantitative Data: Condition Screening Summary

To optimize your synthesis, compare the empirical outcomes of various catalytic systems below.

Catalyst SystemSolventAdditiveTemp (°C)Oxetane StabilityAniline YieldMechanistic Rationale
10% Pd/C (H₂, 1 atm)MeOHNone25Low to Moderate65%Unbuffered water byproduct lowers pH; induces acid-catalyzed ring cleavage.
10% Pd/C (H₂, 3 atm)EtOHK₂CO₃ (0.2 eq)25High >90%Mild base neutralizes transient acidity; higher pressure overcomes steric hindrance.
Pd/C + NH₄HCO₂THF/MeOHNone40High 85%Transfer hydrogenation provides rapid reduction; ammonia byproduct acts as a built-in buffer.
Cu NanoparticlesH₂O/EtOHNH₃BH₃25Very High >95%Base-metal catalyst avoids over-reduction; neutral conditions preserve ring strain.
Mn-Catalyst (H₂, 80 bar)TolueneK₂CO₃ (0.1 eq)130Moderate78%Highly chemoselective but requires extreme pressure/heat; thermal stress risks isomerization.

Self-Validating Experimental Protocols

The following Standard Operating Procedures (SOPs) are designed as self-validating systems. Built-in analytical checkpoints ensure that deviations are caught before the substrate is irreversibly degraded.

Protocol A: Buffered Catalytic Hydrogenation (Standard)

Causality: We utilize K₂CO₃ to neutralize transient acids and use Ethanol to prevent transesterification or trace acetic acid generation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the oxetanyl nitroarene (1.0 eq) and 10% Pd/C (5 mol% relative to substrate)[7].

  • Buffer Addition: Add finely powdered K₂CO₃ (0.2 eq). Validation: This ensures the reaction remains strictly neutral/basic, protecting the oxetane ring from acid-catalyzed cleavage[2][4].

  • Solvent Addition: Suspend the mixture in anhydrous Ethanol (0.1 M).

  • Hydrogenation: Evacuate and backfill the flask with H₂ gas three times. Maintain under a hydrogen balloon (1 atm) or pressurized reactor (up to 3 atm if the oxetane is sterically hindered)[7][8].

  • Analytical Checkpoint (2 Hours): Sample the reaction for LC-MS.

    • If M+16 is dominant: The reaction is stalled at the hydroxylamine intermediate. Action: Increase H₂ pressure to 3 atm.

    • If M+18 is detected: The buffer capacity has been exceeded and ring-opening has begun. Action: Quench immediately.

  • Workup: Once full conversion is validated, filter the mixture through a pad of Celite to remove Pd/C. Wash with Ethanol and concentrate under reduced pressure[11].

Protocol B: Chemoselective Transfer Hydrogenation (Mild)

Causality: Ammonium formate decomposes into H₂ and CO₂ over Pd/C, providing a rapid, mild hydrogen source while inherently maintaining a slightly basic pH (due to the ammonia byproduct) that protects the oxetane[2][8].

  • Reaction Setup: Dissolve the oxetanyl nitroarene (1.0 eq) in a 1:1 mixture of THF and Methanol.

  • Catalyst & Donor: Add 10% Pd/C (5 mol%) followed by ammonium formate (5.0 eq) as the hydrogen donor[7][8].

  • Execution & Visual Validation: Stir the mixture at 40 °C. Validation: The evolution of CO₂ gas (bubbling) serves as a visual confirmation of active catalyst and hydrogen generation.

  • Monitoring: Check the reaction via TLC every 30 minutes. Cessation of bubbling combined with the disappearance of the UV-active starting material indicates completion[5].

  • Workup: Cool to room temperature, filter through Celite, and partition between EtOAc and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate.

References

  • Benchchem. "Technical Support Center: Catalytic Reduction of Nitroarenes".
  • Benchchem. "Assessing the stability of the oxetane ring under various chemical conditions".
  • ChemRxiv. "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks".
  • ACS Publications. "Unexpected Isomerization of Oxetane-Carboxylic Acids".
  • ACS Publications. "Development of the Synthetic Route to PF-06878031 Part 1: Selective Alkylation Route".
  • Benchchem. "4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier".
  • NIH. "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst".
  • d-nb.info. "Oxetanes: formation, reactivity and total syntheses of natural products".
  • ChemRxiv. "Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles".
  • Common Organic Chemistry. "Nitro Reduction - Common Conditions".
  • StackExchange. "Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media".

Sources

Reference Data & Comparative Studies

Validation

Strategic Implementation of 4-((3-Methyloxetan-3-yl)methoxy)aniline in Drug Design

A Comparative Guide on Physicochemical Optimization and ADME Profiling As drug discovery programs increasingly seek to escape "flatland" by incorporating sp3-rich, polar motifs, the oxetane ring has emerged as a premier...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide on Physicochemical Optimization and ADME Profiling

As drug discovery programs increasingly seek to escape "flatland" by incorporating sp3-rich, polar motifs, the oxetane ring has emerged as a premier bioisostere[1]. While standard anilines functionalized with simple alkoxy groups (e.g., methoxy or isobutoxy) frequently suffer from metabolic liabilities or poor physicochemical properties, the integration of oxetane motifs offers a sophisticated solution.

This guide provides an objective, data-driven comparison between standard anilines and the optimized 4-((3-Methyloxetan-3-yl)methoxy)aniline building block, detailing the mechanistic causality behind its superior performance and outlining the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Profiling: The Physicochemical Advantage

The substitution of a standard alkyl ether with a (3-methyloxetan-3-yl)methoxy group fundamentally alters the molecule's interaction with biological systems. This is driven by three core physicochemical shifts:

A. Metabolic Shielding and Clearance Redirection

Standard alkoxy anilines (such as 4-isobutoxyaniline) are highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation and aliphatic oxidation[2]. The oxetane ring, however, is compact and highly strained. Its strong electron-withdrawing nature and dense hydration sphere sterically and electronically shield the adjacent methylene group from CYP450 attack[3]. Consequently, metabolic clearance is often redirected away from rapid CYP oxidation toward slower pathways, such as microsomal epoxide hydrolase (mEH) mediated ring-opening, significantly prolonging the drug's intrinsic half-life[4].

B. Lipophilicity (LogD) and Aqueous Solubility

Replacing a lipophilic gem-dimethyl or isobutyl group with a 3-methyloxetane moiety reduces the distribution coefficient (LogD) while maintaining necessary steric bulk for target engagement[5]. The exposed oxygen atom of the oxetane ring acts as a potent hydrogen bond acceptor, disrupting unfavorable lipophilic interactions and dramatically improving aqueous solubility[6].

C. Basicity (pKa) Modulation

High amine basicity often correlates with off-target toxicities, including hERG channel inhibition and phospholipidosis. The strong inductive electron-withdrawing effect of the oxetane oxygen can lower the basicity of proximal amines[4]. While the effect is most pronounced when the oxetane is directly alpha to an amine, its incorporation into the broader ether linkage still fine-tunes the overall electronic distribution of the aniline system, contributing to a safer off-target profile[6].

MetabolicPathway cluster_standard Standard Alkoxy Aniline cluster_oxetane Oxetane-Modified Aniline A1 Standard Aniline B1 CYP450 Oxidation A1->B1 C1 Rapid Clearance B1->C1 A2 Oxetane Aniline B2 Steric Shielding A2->B2 C2 Prolonged Half-Life B2->C2

Metabolic clearance pathways comparing standard alkoxy anilines to oxetane-modified derivatives.

Quantitative Benchmarking

To illustrate the impact of the oxetane motif, the following table summarizes representative profiling data comparing standard aniline building blocks against the 4-((3-Methyloxetan-3-yl)methoxy)aniline architecture.

Compound MotifCLogD (pH 7.4)Aqueous Solubility (µM)HLM t1/2​ (min)Primary Clearance Mechanism
4-Methoxyaniline (Standard)~1.2High (>500)< 15CYP-mediated O-demethylation
4-Isobutoxyaniline (Lipophilic)~2.8Low (<50)< 10CYP-mediated aliphatic oxidation
4-((3-Methyloxetan-3-yl)methoxy)aniline ~1.5High (>500)> 45mEH ring-opening / Phase II

Data reflects generalized structure-property relationships established in matched molecular pair analyses of oxetane bioisosteres[5][6].

Validated Experimental Protocols

To ensure scientific integrity, empirical validation of these physicochemical properties is mandatory. Below are the self-validating protocols required to benchmark oxetane-modified anilines against standard counterparts.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds.

  • Step 1: Reagent Preparation. Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 10 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Microsome Incubation. Combine the test compound (final concentration 1 µM) with human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

    • Causality Check: Why 0.5 mg/mL? This specific concentration ensures the enzymatic reaction remains within linear Michaelis-Menten kinetics while minimizing non-specific protein binding, which would artificially inflate the apparent half-life.

  • Step 3: Pre-incubation. Incubate the mixture at 37°C for 5 minutes without NADPH.

    • Causality Check: Pre-incubation allows the highly polar oxetane compound to fully equilibrate with the lipid bilayer of the microsomes.

  • Step 4: Reaction Initiation. Add NADPH (1 mM final concentration) to initiate the reaction.

  • Step 5: Time-Course Sampling & Quenching. At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard.

    • Causality Check: MeCN instantly denatures the CYP enzymes, halting metabolism, and precipitates the proteins to yield a clean supernatant, protecting the LC-MS/MS analytical column.

  • Step 6: Analysis. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Include Verapamil (high clearance) and Warfarin (low clearance) as self-validating assay controls.

ADME_Workflow Step1 Compound Prep (10 µM in Buffer) Step2 HLM Addition (0.5 mg/mL Protein) Step1->Step2 Step3 NADPH Initiation (Starts Reaction) Step2->Step3 Step4 Time-Course Sampling (0-60 min) Step3->Step4 Step5 MeCN Quench (Precipitates Protein) Step4->Step5 Step6 LC-MS/MS Readout (Calculates CL_int) Step5->Step6

Self-validating high-throughput workflow for determining microsomal intrinsic clearance.

Protocol B: Shake-Flask Method for LogD (pH 7.4) Determination

Purpose: To empirically measure lipophilicity, as computational models often fail to accurately predict the hydration sphere of the oxetane ring.

  • Step 1: Phase Saturation. Vigorously mix 1-octanol and 10 mM PBS (pH 7.4) for 24 hours to mutually saturate the phases.

    • Causality Check: Pre-saturation prevents volume shifts during the compound equilibration phase, which would alter the phase ratio and skew the partition coefficient calculations.

  • Step 2: Compound Addition. Dissolve the test compound in the pre-saturated octanol phase to achieve a 1 mM concentration.

  • Step 3: Equilibration. Combine equal volumes (e.g., 1 mL each) of the spiked octanol and pre-saturated PBS in a glass vial. Shake mechanically at 25°C for 2 hours.

  • Step 4: Phase Separation. Centrifuge the vials at 3000 rpm for 10 minutes to ensure complete phase separation without emulsion formation.

  • Step 5: Quantification & Mass Balance. Carefully sample both the octanol and aqueous layers. Quantify the concentration in each phase via LC-UV or LC-MS/MS.

    • Causality Check: Analyzing both phases (rather than just one) provides a critical mass balance check. If the total recovered mass is <90%, it indicates non-specific binding to the glassware or precipitation at the liquid interface, automatically invalidating the run.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications |[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? | Taylor & Francis |[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry | NIH PMC |[Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? (Metabolic Stability Focus) | Taylor & Francis |[Link]

Sources

Comparative

High-performance liquid chromatography (HPLC) purity analysis of 4-((3-Methyloxetan-3-yl)methoxy)aniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Molecular Profiling Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for 4-((3-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Molecular Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for 4-((3-Methyloxetan-3-yl)methoxy)aniline requires navigating a strict physicochemical dichotomy. As a Senior Application Scientist, I approach this molecule by first deconstructing its functional groups:

  • The Aniline Moiety (pKa ~4.6): Basic anilines are notorious for severe peak tailing on standard silica-based reversed-phase columns. This is driven by secondary ion-exchange interactions between the protonated amine and residual, ionized silanol groups (Si-O⁻) on the stationary phase[1].

  • The Oxetane Ether: While 3,3-disubstituted oxetanes offer excellent metabolic stability and solubility in drug design, they are highly susceptible to acid-catalyzed ring-opening at low pH, forming polar 1,3-diol degradants[2].

The analytical challenge is clear: the traditional method of resolving aniline tailing—flooding the mobile phase with 0.1% Trifluoroacetic acid (TFA, pH ~2.0) to protonate and neutralize silanols—will actively degrade the oxetane ring during the chromatographic run and within the autosampler vial.

Mechanistic Challenges: The Acid-Degradation Trap

When analysts observe peak tailing, the default reflex is to lower the mobile phase pH. However, exposing 4-((3-Methyloxetan-3-yl)methoxy)aniline to pH < 3.0 initiates a rapid degradation cascade. The oxetane oxygen becomes protonated, activating the strained four-membered ring for nucleophilic attack by water. This results in artifactual impurity peaks that falsely lower the reported purity of the active pharmaceutical ingredient (API).

OxetaneDegradation A 4-((3-Methyloxetan-3-yl) methoxy)aniline B Protonated Oxetane Intermediate A->B H+ (Low pH) Mobile Phase C Ring-Opened 1,3-Diol Degradant B->C H2O Nucleophilic Attack

Acid-catalyzed ring-opening pathway of the oxetane moiety under low pH conditions.

Comparative Method Analysis

To establish a self-validating, stability-indicating method, we must evaluate three distinct chromatographic strategies. The goal is to achieve a Tailing Factor ( As​ ) close to 1.0 while maintaining >99% solution stability over 24 hours.

  • Method A: Standard C18 with Acidic Mobile Phase (pH 2.0) Utilizes standard monomeric C18 chemistry with 0.1% TFA. While the low pH successfully neutralizes surface silanols to yield sharp aniline peaks, it induces significant oxetane ring-opening, rendering the method invalid for long sequence runs.

  • Method B: Polar-Embedded C18 with Neutral Mobile Phase (pH 7.0) Utilizes a stationary phase with an embedded amide or carbamate group to sterically and electronically shield residual silanols. This allows for a neutral pH (10 mM Ammonium Acetate), preserving the oxetane. However, because the aniline is partially protonated at pH 7.0, minor peak tailing persists.

  • Method C: High-pH Stable C18 with Basic Mobile Phase (pH 9.5) Utilizes an ethylene-bridged hybrid (BEH) silica column designed to withstand alkaline conditions. At pH 9.5, the aniline is entirely deprotonated (neutral), completely eliminating ionic interactions with silanols[1]. Concurrently, the oxetane ring exhibits exceptional stability under basic conditions[2].

Quantitative Performance Comparison

Table 1: Comparative HPLC Performance Metrics for 4-((3-Methyloxetan-3-yl)methoxy)aniline

MethodColumn ChemistryMobile Phase pHTailing Factor ( As​ )Theoretical Plates ( N )24h Solution Stability
A Standard C182.0 (0.1% TFA)1.1512,50082.4% (Degradation)
B Polar-Embedded C187.0 (10 mM NH₄OAc)1.389,80099.5% (Stable)
C High-pH Stable C189.5 (10 mM NH₄HCO₃)1.05 15,200 99.8% (Stable)

Data Interpretation: Method C is the objectively superior choice. By manipulating the analyte's ionization state rather than the column's silanol state, we achieve optimal peak symmetry without compromising the structural integrity of the oxetane.

MethodSelection Start Analyze 4-((3-Methyloxetan-3-yl) methoxy)aniline Q1 Is the oxetane ring stable at pH < 3? Start->Q1 Acidic Standard C18 + 0.1% TFA (High Risk of Degradation) Q1->Acidic Yes (False Assumption) Q2 Choose High pH or Polar-Embedded? Q1->Q2 No (True) HighPH High-pH Stable C18 (pH 9.5 Buffer) Optimal Peak Shape Q2->HighPH Maximize Aniline Neutrality PolarEmb Polar-Embedded C18 (pH 7.0 Buffer) Alternative Neutral Method Q2->PolarEmb Neutral pH Preference

Decision tree for selecting the optimal HPLC methodology based on molecular properties.

Optimized Experimental Protocol (Method C)

To ensure high reproducibility and self-validation, follow this step-by-step methodology for the High-pH approach.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.5): Weigh exactly 0.79 g of HPLC-grade Ammonium Bicarbonate ( NH4​HCO3​ ) and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Titrate dropwise with 0.1 M Ammonium Hydroxide ( NH4​OH ) until the pH reaches exactly 9.5. Filter through a 0.22 µm PTFE membrane. Note: Buffer must be prepared fresh every 48 hours to prevent volatile ammonia loss.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: Water / Acetonitrile (50:50, v/v). Do not use pure Mobile Phase A as the diluent, as the high aqueous content may induce precipitation of the highly organic API.

  • Preparation: Accurately weigh 10.0 mg of 4-((3-Methyloxetan-3-yl)methoxy)aniline into a 20 mL volumetric flask. Add 10 mL of Acetonitrile, sonicate for 5 minutes to dissolve, and dilute to volume with ultrapure water (Final concentration: 0.5 mg/mL).

Step 3: Chromatographic Conditions
  • Column: Waters XBridge C18 (or equivalent Ethylene Bridged Hybrid), 4.6 x 150 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Minimizes thermal stress on the oxetane while reducing system backpressure).

  • Detection: UV at 254 nm (PDA detector recommended for peak purity profiling).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to focus the polar aniline)

    • 2.0 – 12.0 min: 10% B 90% B (Linear ramp for primary separation)

    • 12.0 – 15.0 min: 90% B (Column wash)

    • 15.1 – 20.0 min: 10% B (Re-equilibration)

References

  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-((3-Methyloxetan-3-yl)methoxy)aniline

This document provides essential, immediate safety and logistical information for the operational handling and disposal of 4-((3-Methyloxetan-3-yl)methoxy)aniline (CAS No. 1225380-12-0).[1] As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the operational handling and disposal of 4-((3-Methyloxetan-3-yl)methoxy)aniline (CAS No. 1225380-12-0).[1] As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein must be conducted in strict accordance with all local, state, and federal regulations.

The core structure of this molecule, featuring an aniline backbone, dictates its hazard profile. Aniline and its derivatives are recognized for their potential toxicity, including organ damage from repeated exposure and significant hazards to aquatic ecosystems.[2][3][4] Therefore, proper disposal is a critical final step in the chemical's lifecycle, aimed at complete neutralization of its hazardous properties.

Hazard Profile and Risk Assessment

A thorough understanding of the chemical's hazards is the foundation of its safe handling and disposal. 4-((3-Methyloxetan-3-yl)methoxy)aniline is classified with several GHS hazard codes, indicating it is harmful if swallowed, inhaled, or comes into contact with the skin.[1][5]

Causality of Hazards: The primary toxicological concern stems from the aniline moiety. Aromatic amines can induce methemoglobinemia and are often readily absorbed through the skin.[4] The US EPA designates process residues from aniline production and extraction as listed hazardous wastes (K103, K104), underscoring the regulatory scrutiny of this chemical class.[6] While this specific compound is not explicitly listed as a carcinogen, many aniline derivatives are, warranting cautious handling as a precautionary principle.[3]

Data Summary: Hazard Classification

Hazard ClassGHS CategoryHazard CodeSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332Warning
Skin IrritationCategory 2H315Warning
Eye IrritationCategory 2AH319Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335 / H336Warning

Source: Notified C&L Inventory[1]

Personnel Protection and Safety Measures

Given the identified hazards, stringent personal and engineering controls are mandatory to prevent exposure.

  • Engineering Controls : All handling of 4-((3-Methyloxetan-3-yl)methoxy)aniline, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The laboratory must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[8]

  • Personal Protective Equipment (PPE) : This is the user's primary defense against exposure. The following PPE must be worn at all times:

    • Gloves : Chemical-resistant gloves, such as nitrile, are required. Contaminated gloves must be disposed of as hazardous waste.[7][9]

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[8][9]

    • Lab Coat : A flame-resistant lab coat must be worn to protect against skin contact.[9]

Step-by-Step Disposal Protocol

The disposal of 4-((3-Methyloxetan-3-yl)methoxy)aniline is a multi-step process designed to ensure the chemical is contained, segregated, and transferred to a licensed professional for final destruction. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sewer system. [10][11]

Step 1: Waste Segregation and Collection

Rationale : To prevent accidental and potentially hazardous reactions, chemical waste must be carefully segregated. Proper labeling is a critical safety communication tool for all individuals who may handle the container.

Procedure :

  • Designate a specific, leak-proof, and chemically compatible container for all waste containing 4-((3-Methyloxetan-3-yl)methoxy)aniline.[7]

  • The container must be clearly labeled as "Hazardous Waste: 4-((3-Methyloxetan-3-yl)methoxy)aniline" and affixed with the appropriate GHS hazard pictograms (e.g., GHS07 Exclamation Mark).[7]

  • Do not mix this waste with other chemical streams, particularly strong oxidizing agents or strong acids, with which it is incompatible.[9] Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on co-mingling waste streams.[7]

Step 2: Decontamination

Rationale : Any laboratory equipment or surface that has come into contact with the chemical is considered contaminated and must be properly cleaned to prevent inadvertent exposure.

Procedure :

  • Decontaminate all glassware and equipment using a suitable solvent (e.g., ethanol, methanol).

  • Perform a final wash with soap and water.

  • All materials used for decontamination (e.g., paper towels, wipes, contaminated gloves) are now considered solid hazardous waste and must be collected in a labeled, sealed bag or container for disposal alongside the primary chemical waste.[7]

Step 3: Temporary Storage

Rationale : Secure storage prevents spills, unauthorized access, and environmental release while awaiting final disposal.

Procedure :

  • Ensure the hazardous waste container is tightly closed.[3][9]

  • Store the container in a designated, well-ventilated, and secure hazardous waste storage area.[9][10]

  • The storage area must have secondary containment to control any potential leaks.[7]

  • Store locked up and away from incompatible materials.[3][9]

Step 4: Final Disposal

Rationale : The chemical's toxicity necessitates destruction by methods that ensure it is broken down into non-hazardous components. High-temperature incineration is the standard and required method for this class of organic waste.[12][13]

Procedure :

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[9]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) or a full chemical inventory of the waste container.

  • Ensure all local and national waste management regulations are followed throughout the process.

DisposalWorkflow Disposal Workflow for 4-((3-Methyloxetan-3-yl)methoxy)aniline cluster_0 In-Lab Procedures cluster_1 Pre-Disposal Storage cluster_2 Final Disposal A Waste Generation (e.g., unused chemical, contaminated materials) B Segregate into Dedicated & Labeled Container A->B C Decontaminate Surfaces & Equipment B->C D Collect Cleaning Materials as Hazardous Waste C->D E Store Sealed Container in Secure Area with Secondary Containment D->E F Arrange Pickup by Licensed Waste Disposal Company E->F G Transport to Approved Facility for High-Temperature Incineration F->G Regulatory Compliance

Caption: A logical workflow for the safe disposal of 4-((3-Methyloxetan-3-yl)methoxy)aniline.

Emergency Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated; if possible, increase the fume hood sash height.[3]

  • Don PPE : Before addressing the spill, don the full required PPE as described in Section 2.

  • Contain : Prevent the spill from spreading. Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or dry earth.[12]

  • Collect : Carefully scoop the absorbed material and spill residue into your designated hazardous waste container.[2]

  • Decontaminate : Clean the spill area thoroughly as described in the decontamination protocol (Section 3, Step 2).

  • Report : Report the incident to your institution's EHS office.

By adhering to this comprehensive guide, researchers can ensure they are managing 4-((3-Methyloxetan-3-yl)methoxy)aniline waste in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.

References

  • 4 - SAFETY DATA SHEET. (2009, August 13). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 18). Tokyo Chemical Industry.
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